Ethylenediamine monohydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2, Array, NH2CH2CH2NH2 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethylenediamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylenediamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27308-78-7, Array | |
| Record name | Polyethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27308-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylenediamine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |
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DSSTOX Substance ID |
DTXSID5021881 | |
| Record name | Ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.] | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediamine | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Ethanediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c. | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Ethanediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Impurities |
The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia. | |
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Color/Form |
Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F]. | |
CAS No. |
107-15-3 | |
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Melting Point |
46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F | |
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Foundational & Exploratory
What are the physical and chemical properties of ethylenediamine monohydrochloride?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and drug development, with a focus on presenting quantitative data, experimental context, and key chemical behaviors.
Introduction
This compound (CAS No: 18299-54-2) is the salt formed from the neutralization of one of the two amine groups of ethylenediamine with one equivalent of hydrochloric acid.[1][2] Ethylenediamine itself is a versatile organic compound widely used as a building block in chemical synthesis, particularly in the production of chelating agents like EDTA, pharmaceuticals, and polymers.[3][4][5] The monohydrochloride salt retains one free primary amine group and one ammonium group, giving it unique properties as a bifunctional molecule and a buffer. This guide will delve into its specific physical and chemical characteristics.
Physical Properties
This compound is typically a solid material at room temperature. Its properties are influenced by the presence of both the ionic ammonium chloride group and the covalent amine group.
| Property | Value | Source |
| Molecular Formula | C₂H₉ClN₂ | [1][2] |
| Molecular Weight | 96.56 g/mol | [6] |
| Appearance | White crystalline solid or powder | [7] |
| Melting Point | Data for the monohydrochloride is not readily available. The related dihydrochloride salt has a melting point of >300 °C.[8] The parent compound, ethylenediamine, melts at 8.5 °C.[9] | |
| Boiling Point | Not applicable (decomposes). The parent ethylenediamine boils at 116-118 °C.[4][9][10] | |
| Solubility | Highly soluble in water.[7] The related dihydrochloride is soluble in water at 300 g/L (20°C).[11] The parent compound is miscible with water and ethanol.[10][12] |
Chemical Properties and Structure
The chemical nature of this compound is defined by the interplay between its protonated and free amine groups.
| Property | Value | Source |
| IUPAC Name | ethane-1,2-diamine;hydrochloride | |
| Canonical SMILES | C(CN)N.Cl | [1][6] |
| InChI | InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | [1][6] |
| InChIKey | HCFPRFJJTHMING-UHFFFAOYSA-N | [1][6] |
| pKa | The parent ethylenediamine has two pKa values: pKa1 = 7.56 and pKa2 = 10.71.[3][13] The monohydrochloride exists as the singly protonated species. | |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[14] The parent compound also readily absorbs CO₂ from the air.[12][14] |
Chemical Reactivity and Applications
The reactivity of this compound is characterized by the presence of a nucleophilic primary amine and a protonated amine, which can act as a weak acid.
-
Basicity and Buffering: With one free amine group, the compound is basic. The presence of the ammonium ion allows it to act as a buffering agent in aqueous solutions.
-
Coordination Chemistry: Like its parent compound, the monohydrochloride can act as a ligand in coordination chemistry. The free amine group can donate its lone pair of electrons to a metal ion. Ethylenediamine is a well-known bidentate chelating ligand, forming stable complexes with metal ions like cobalt and copper.[10][12]
-
Synthesis: It serves as a precursor in organic synthesis. For instance, it is used in the mechanochemical synthesis of unsymmetrical salen ligands, where the monohydrochloride salt acts as a stable intermediate.[15]
-
Pharmaceutical Applications: The parent compound, ethylenediamine, is used as a solubilizing agent for theophylline in the bronchodilator drug aminophylline.[4][9] Its salts are important in various pharmaceutical formulations.
Caption: Acid-base chemistry of ethylenediamine.
Experimental Protocols
A. Synthesis of this compound
The synthesis of the monohydrochloride salt is a straightforward acid-base reaction. However, the industrial production of the parent ethylenediamine is more complex.
1. Industrial Production of Ethylenediamine (Precursor):
-
Reaction: 1,2-dichloroethane is treated with ammonia under pressure at 180 °C in an aqueous medium.[4][10][12]
-
Mechanism: This is a nucleophilic substitution reaction where the amine group of ammonia displaces the chloride ions.
-
Byproducts: Hydrogen chloride is generated, which forms salts with the amines. Diethylenetriamine (DETA) and triethylenetetramine (TETA) are also formed as byproducts.[4]
-
Purification: Sodium hydroxide is added to liberate the free amine from its salt. The resulting ethylenediamine is then recovered and purified by fractional distillation.[4]
Caption: Simplified workflow for ethylenediamine synthesis.
2. Preparation of the Monohydrochloride Salt:
-
Methodology: To a solution of purified ethylenediamine in a suitable solvent (e.g., ethanol), one molar equivalent of hydrochloric acid is added slowly with stirring.
-
Control: The temperature should be controlled, as the neutralization reaction is exothermic.
-
Isolation: The resulting this compound salt, being less soluble in the organic solvent than the free base, will precipitate out. It can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
B. Standard Methodologies for Property Determination
-
Melting Point: Determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Solubility: Qualitative solubility is determined by adding a small amount of the solute to a known volume of solvent at a specific temperature and observing its dissolution. Quantitative solubility involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute in the supernatant by gravimetric analysis or spectroscopy.
-
pKa Determination: Potentiometric titration is a standard method. A solution of the substance is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Safety and Handling
Ethylenediamine and its salts require careful handling due to their hazardous properties.
-
Hazards: The parent compound is flammable, corrosive, and a sensitizer.[3][16][17] It can cause severe skin burns, eye damage, and may cause allergic skin reactions or asthma symptoms if inhaled.[16][17][18] The hydrochloride salts are also irritants.[5][19]
-
Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[19] Keep containers tightly closed as the material is hygroscopic.[14][19]
Caption: Ethylenediamine as a bidentate ligand.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Buy Ethylenediamine dihydrochloride | 333-18-6 [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Ethylenediamine | 107-15-3 [chemicalbook.com]
- 10. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 11. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 12. atamankimya.com [atamankimya.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. thermofishersci.in [thermofishersci.in]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the laboratory-scale synthesis and subsequent purification of ethylenediamine monohydrochloride (CAS RN: 18299-54-2). The procedures outlined are derived from established principles of amine salt formation and purification, tailored for a research environment. This guide includes detailed experimental protocols, quantitative data, and graphical representations of the core processes to ensure clarity and reproducibility.
Overview and Chemical Principles
Ethylenediamine is a potent difunctional nucleophile and a widely used building block in organic and coordination chemistry. The formation of its monohydrochloride salt is a straightforward acid-base neutralization reaction. By carefully controlling the stoichiometry—reacting one molar equivalent of ethylenediamine with one molar equivalent of hydrochloric acid—the monosalt can be selectively synthesized. This process transforms the volatile, corrosive liquid amine into a stable, crystalline solid that is often easier to handle, store, and weigh accurately for subsequent reactions.
The reaction is highly exothermic and requires controlled conditions to prevent the formation of the dihydrochloride salt and to ensure safety. Purification is typically achieved via recrystallization, leveraging the temperature-dependent solubility of the salt in a suitable polar solvent system to remove unreacted starting materials and other impurities.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the reactant and product, along with typical reaction parameters.
Table 1: Properties of Reactant and Product
| Property | Ethylenediamine (Reactant) | This compound (Product) |
| Chemical Formula | C₂H₈N₂ | C₂H₉ClN₂ |
| Molar Mass | 60.10 g/mol | 96.56 g/mol [1][2] |
| Appearance | Colorless liquid | White crystalline solid |
| Melting Point | 8.5 °C | 143 °C[1][2] |
| Boiling Point | 116 °C | Not applicable (decomposes) |
| Density | 0.899 g/cm³ (at 20 °C) | Not available |
| Solubility (Free Base) | Miscible with water and ethanol[3][4][5] | Soluble in water, ethanol |
Table 2: Synthesis and Purification Parameters
| Parameter | Value / Condition |
| Stoichiometry (en:HCl) | 1 : 1 (molar ratio) |
| Reaction Solvent | Anhydrous Ethanol or Isopropanol |
| Reaction Temperature | 0 - 10 °C (during acid addition) |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol / Water (e.g., 95:5 v/v) or Isopropanol |
| Typical Yield | 85 - 95% |
Experimental Protocols
Safety Precaution: Ethylenediamine is corrosive and has an irritating, ammonia-like odor. Concentrated hydrochloric acid is highly corrosive. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol for Synthesis of Crude this compound
-
Preparation of Reactants:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6.01 g (0.100 mol) of anhydrous ethylenediamine.
-
Add 100 mL of anhydrous ethanol to the flask to dissolve the ethylenediamine.
-
Cool the flask in an ice/water bath to bring the internal temperature to 0-5 °C.
-
Prepare the acid solution by carefully measuring 8.33 mL of concentrated hydrochloric acid (12 M, 0.100 mol) and diluting it with 30 mL of anhydrous ethanol in the dropping funnel. Caution: This dilution is exothermic; perform it slowly.
-
-
Reaction:
-
Begin stirring the cooled ethylenediamine solution.
-
Add the ethanolic HCl solution dropwise from the dropping funnel over a period of 30-45 minutes.
-
Monitor the internal temperature closely, ensuring it does not rise above 10 °C. Adjust the addition rate as necessary to control the exotherm.
-
As the acid is added, a white precipitate of this compound will form.
-
-
Isolation of Crude Product:
-
After the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold anhydrous ethanol to remove any unreacted starting materials.
-
Dry the crude white solid under vacuum for several hours to remove residual solvent. The product at this stage is typically of high purity but can be further purified by recrystallization.
-
Protocol for Purification by Recrystallization
-
Solvent Selection: A mixed solvent of ethanol and water (approx. 95:5 v/v) is often effective. The goal is to find a system where the salt is sparingly soluble at room temperature but highly soluble when hot.
-
Recrystallization Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the recrystallization solvent (e.g., 95% ethanol) in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat source. If any insoluble impurities are visible, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a pure, white, crystalline solid.
-
Process and Reaction Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical reaction and experimental workflows.
Caption: Chemical equation for the formation of this compound.
Caption: Experimental workflow for the synthesis of crude product.
Caption: Experimental workflow for purification by recrystallization.
References
Unveiling the Structural Architecture: A Technical Guide to the Crystallography of Ethylenediamine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystallographic structure of ethylenediamine hydrochlorides. Extensive searches for the specific crystal structure of ethylenediamine monohydrochloride did not yield comprehensive crystallographic data in publicly accessible literature. However, detailed structural information is available for the closely related compound, ethylenediamine dihydrochloride. This guide presents the crystallographic data and experimental protocols for the dihydrochloride salt as a valuable reference for understanding the structural characteristics of protonated ethylenediamine species.
Crystallographic Data of Ethylenediamine Dihydrochloride
The following table summarizes the key crystallographic parameters determined for ethylenediamine dihydrochloride. This data is essential for computational modeling, understanding intermolecular interactions, and predicting the solid-state properties of this compound class.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.44 ± 0.02 Å |
| b | 6.88 ± 0.02 Å |
| c | 9.97 ± 0.02 Å |
| α | 90° |
| β | 92 ± 1° |
| γ | 90° |
| Unit Cell Volume | 304.1 ų |
| Z (Formula Units/Unit Cell) | 2 |
| Bond Distances | |
| C-C | 1.54 Å[1] |
| C-N | 1.48 Å[1] |
| Bond Angle | |
| C-C-N | 109.07°[1] |
| Hydrogen Bond Distances (N-H···Cl) | 3.14 Å, 3.16 Å, 3.22 Å[1] |
| Reliability Factor (R-factor) | |
| F(okl) | 0.11[1] |
| F(hol) | 0.10[1] |
| F(hko) | 0.09[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of ethylenediamine dihydrochloride is achieved through the following standardized experimental workflow.
1. Crystal Growth:
-
High-purity ethylenediamine dihydrochloride is dissolved in a suitable solvent (e.g., a water-ethanol mixture) to achieve a supersaturated solution.
-
Single crystals are grown using slow evaporation, cooling, or vapor diffusion techniques at a constant temperature to ensure high-quality, diffraction-ready crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a full sphere of diffraction data by rotating the crystal through a series of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refinement converges to a low R-factor, indicating a good agreement between the calculated and observed structure factors.
5. Data Validation and Visualization:
-
The final crystal structure is validated using software tools to check for geometric consistency and potential errors.
-
The crystallographic information is deposited in a standard format (CIF file) in crystallographic databases.
-
The crystal structure, including molecular packing and hydrogen bonding, is visualized using specialized software.
Structural Insights: The Architecture of Ethylenediamine Dihydrochloride
The crystal structure of ethylenediamine dihydrochloride reveals a three-dimensional network held together by N-H···Cl hydrogen bonds. The ethylenediamine molecule adopts a trans conformation. This detailed structural information is crucial for understanding the physicochemical properties of this compound and serves as a foundational dataset for the development of new materials and pharmaceutical salts.
References
Ethylenediamine monohydrochloride CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine monohydrochloride, a primary amine salt, serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into its toxicological profile and metabolic fate, offering crucial information for its safe handling and application in research and drug development.
Chemical and Physical Properties
This compound is the salt formed from the neutralization of one of the two amino groups of ethylenediamine with one equivalent of hydrochloric acid. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18299-54-2 | [1] |
| Molecular Formula | C₂H₉ClN₂ | [1] |
| Molecular Weight | 96.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C (decomposes) | [2][3] |
| Solubility | Soluble in water | [3] |
| pKa | (of ethylenediamine) pKb1 = 3.28, pKb2 = 6.44 |
Synthesis and Manufacturing
The industrial production of ethylenediamine typically involves the reaction of 1,2-dichloroethane with ammonia at high temperature and pressure. This process generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by the addition of a base like sodium hydroxide and purified by fractional distillation[4].
Experimental Protocol: Laboratory Scale Synthesis of Ethylenediamine Hydrochloride
Materials:
-
Ethylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Anhydrous diethyl ether or acetone
-
Beaker
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve a calculated amount of ethylenediamine in a minimal amount of ethanol in a beaker.
-
Cool the solution in an ice bath.
-
Slowly, and with constant stirring, add one molar equivalent of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution. The reaction is exothermic.
-
After the addition is complete, continue stirring for a short period.
-
The this compound salt may precipitate out of the solution. If not, precipitation can be induced by the addition of a non-polar solvent like anhydrous diethyl ether or acetone.
-
Collect the precipitated solid by filtration.
-
Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
A visual representation of the general synthesis workflow is provided below.
Analytical Methods
Several analytical methods are available for the quantification and identification of ethylenediamine and its salts.
| Method | Description | Reference |
| High-Performance Liquid Chromatography (HPLC) | A common method for the determination of ethylenediamine in various matrices. It often involves pre-column derivatization to introduce a chromophore or fluorophore for enhanced detection. | |
| NIOSH Method 2540 | An established method for the determination of ethylenediamine in air samples. It involves collection on a sorbent tube, desorption, and analysis by HPLC. | |
| Gas Chromatography (GC) | Suitable for the analysis of volatile amines like ethylenediamine. |
Experimental Protocol: HPLC Analysis of Ethylenediamine
The following is a general outline of an HPLC method for the analysis of ethylenediamine.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol/water mixture)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA))
-
Ethylenediamine standard solutions
-
Sample for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing ethylenediamine in a suitable solvent.
-
Derivatization: Mix an aliquot of the sample or standard solution with the derivatizing agent (e.g., OPA) in a basic buffer to form a fluorescent derivative.
-
Chromatographic Separation: Inject the derivatized sample onto the HPLC system. Elute the derivative isocratically or with a gradient using the mobile phase.
-
Detection: Monitor the eluent using a fluorescence detector set at the appropriate excitation and emission wavelengths for the derivative, or a UV detector.
-
Quantification: Determine the concentration of ethylenediamine in the sample by comparing the peak area to a calibration curve prepared from the standard solutions.
Toxicology and Safety
Ethylenediamine and its salts are corrosive and can cause severe skin burns and eye damage[6]. Inhalation of vapors or dust can irritate the respiratory tract[6]. It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure[6].
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 1200 mg/kg | Rat | [7] |
| LD50 (Dermal) | 560 mg/kg | Rabbit | [7][8] |
| LC50 (Inhalation) | Not available for monohydrochloride | - | |
| Skin Corrosion/Irritation | Corrosive | Rabbit | [8] |
| Eye Damage/Irritation | Causes serious eye damage | - | [8] |
| Sensitization | May cause skin and respiratory sensitization | Human | [6] |
Metabolism
Ethylenediamine is absorbed from the gastrointestinal tract. The primary metabolic pathway involves N-acetylation. The major metabolite found in urine is N-acetylethylenediamine.
The metabolic pathway of ethylenediamine can be visualized as follows:
References
- 1. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 乙二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Solubility of Ethylenediamine Monohydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine monohydrochloride, the mono-salt of the versatile organic compound ethylenediamine, is a chemical entity of significant interest in various scientific domains, including pharmaceutical development. Its physicochemical properties, particularly its solubility in different solvents, are crucial for designing and optimizing synthetic routes, formulation strategies, and analytical methods. Understanding the solubility behavior of this compound is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related dihydrochloride salt. It also outlines a detailed experimental protocol for solubility determination and includes visualizations to illustrate key processes and relationships.
Solubility Data
A thorough review of scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound. However, data for the closely related ethylenediamine dihydrochloride is more readily available and can serve as a valuable reference point for estimating the solubility behavior of the monohydrochloride salt. It is important to note that the presence of a second hydrochloride moiety in the dihydro-salt will influence its polarity and, consequently, its solubility compared to the mono-salt.
Quantitative Solubility of Ethylenediamine Dihydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 300 g/L |
| Water | Not Specified | 100 mg/mL |
| 95% Ethanol | Not Specified | Soluble (qualitative) |
| Acetone | Not Specified | Soluble (qualitative) |
| Toluene | Not Specified | Soluble (qualitative) |
Qualitative Solubility Information
-
Ethylenediamine (Free Base): Miscible with water and ethanol.[1][2]
-
Ethylenediamine Dihydrochloride: Highly soluble in water.[3]
Due to the limited availability of specific quantitative data for this compound, it is highly recommended that experimental determination of its solubility in relevant solvent systems be performed for any application requiring precise solubility values.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound like this compound is the equilibrium solubility method. This method involves allowing the solid to reach equilibrium with the solvent, followed by the quantification of the dissolved solute.
1. Preparation of Saturated Solution and Equilibration:
-
Materials: this compound, chosen solvent(s), temperature-controlled shaker or incubator, appropriate vials or flasks with secure closures.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a suitable container. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing the concentration of the solute at different time points until it remains constant.
-
2. Separation of Solid and Liquid Phases:
-
Materials: Syringe filters (with a pore size appropriate to remove undissolved particles, e.g., 0.45 µm), centrifuge, micropipettes.
-
Procedure:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a micropipette.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.
-
3. Analysis of Solute Concentration:
The concentration of dissolved this compound in the filtered supernatant can be determined using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.
-
General Method:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the filtered sample into the HPLC system.
-
Develop a suitable chromatographic method (e.g., using a C18 column with an appropriate mobile phase).
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
-
Acid-Base Titration:
-
Principle: As this compound is the salt of a weak base and a strong acid, its concentration can be determined by titrating it with a standardized solution of a strong base (e.g., sodium hydroxide).
-
General Method:
-
Take a known volume of the filtered supernatant.
-
Add a suitable indicator (e.g., phenolphthalein) or use a pH meter to monitor the pH change.
-
Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).
-
Calculate the concentration of this compound in the sample based on the volume and concentration of the titrant used.
-
-
Visualizations
References
Spectroscopic Analysis of Ethylenediamine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethylenediamine monohydrochloride, a compound of interest in various chemical and pharmaceutical applications. This document presents infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, detailed experimental protocols for their acquisition, and visualizations of the underlying chemical principles and workflows.
Spectroscopic Data
The spectroscopic characteristics of this compound are presented below. The data is a composite based on available information for ethylenediamine and its dihydrochloride salt, providing a well-reasoned expectation for the monohydrochloride species.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to both the free amine (-NH₂) and the protonated amine (-NH₃⁺) groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH₃⁺) | N-H Stretch (asymmetric & symmetric) | 3200-3000 (broad) |
| Ammonium (-NH₃⁺) | N-H Bend (asymmetric) | ~1600 |
| Ammonium (-NH₃⁺) | N-H Bend (symmetric) | ~1500 |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 |
| Amine (-NH₂) | N-H Scissoring | 1650-1580 |
| Methylene (-CH₂) | C-H Stretch (asymmetric & symmetric) | 2960-2850 |
| Methylene (-CH₂) | C-H Bend (scissoring) | ~1465 |
| C-N Stretch | 1250-1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound in a suitable solvent like D₂O would show distinct signals for the chemically non-equivalent protons and carbons due to the protonation of one of the amino groups.
¹H NMR Spectroscopy
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| -CH₂-NH₃⁺ | Triplet | ~3.3 - 3.5 |
| -CH₂-NH₂ | Triplet | ~2.9 - 3.1 |
| -NH₂ | Singlet (broad) | Variable (concentration and solvent dependent) |
| -NH₃⁺ | Singlet (broad) | Variable (concentration and solvent dependent) |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₂-NH₃⁺ | ~41 - 43 |
| -CH₂-NH₂ | ~39 - 41 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
Objective: To synthesize this compound by reacting ethylenediamine with one molar equivalent of hydrochloric acid.
Materials:
-
Ethylenediamine (anhydrous)
-
Hydrochloric acid (concentrated, 37%)
-
Ethanol (absolute)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a flask, dissolve a known amount of ethylenediamine in absolute ethanol.
-
Cool the solution in an ice bath.
-
While stirring, slowly add one molar equivalent of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
ATR-FTIR Protocol:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the dried this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
KBr Pellet Protocol:
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of D₂O in a clean, dry NMR tube.
-
Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Set appropriate parameters such as the number of scans, relaxation delay, and spectral width.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.
Discovery and history of ethylenediamine and its salts.
An In-depth Technical Guide on the Discovery and History of Ethylenediamine and Its Salts
This guide provides a comprehensive overview of the discovery and historical development of ethylenediamine and its salts, tailored for researchers, scientists, and drug development professionals. It delves into the initial synthesis, key scientific contributors, and the evolution of production methods, supported by quantitative data, detailed experimental protocols, and visualizations of historical and industrial processes.
Discovery and Early Synthesis
Ethylenediamine, systematically named ethane-1,2-diamine, was first synthesized in the mid-19th century. The pioneering work on this compound is attributed to the German chemist August Wilhelm von Hofmann , who was a prominent figure in the study of organic amines.
In the 1850s, Hofmann conducted extensive research on "ethylene bases," preparing a series of polyamines through the reaction of ethylene dibromide with ammonia. His work laid the foundation for understanding the chemistry of diamines and their derivatives. While the initial claim of discovery has sometimes been attributed to Theodor Curtius in 1888 through the reduction of ethylene dinitro compounds, Hofmann's synthesis from ethylene dibromide and ammonia is the more historically substantiated initial preparation.
Hofmann's Synthesis of Ethylenediamine (circa 1858)
Hofmann's method involved the ammonolysis of an ethylene halide. This reaction, though groundbreaking, was known to produce a mixture of ethylenediamine and higher polyethyleneamines, such as diethylenetriamine and triethylenetetramine.[1]
Experimental Protocol: Hofmann's Synthesis of Ethylenediamine
The following is a generalized protocol based on historical descriptions of Hofmann's work:
-
Reactants:
-
Ethylene dibromide (C₂H₄Br₂)
-
Aqueous or alcoholic solution of ammonia (NH₃)
-
-
Procedure:
-
Ethylene dibromide was heated with a significant excess of an aqueous or alcoholic solution of ammonia in a sealed vessel under pressure.
-
The reaction mixture, containing the hydrobromide salts of ethylenediamine and other polyethyleneamines, was then treated with a strong base, such as sodium hydroxide (NaOH), to liberate the free amines.
-
The resulting mixture of free amines was separated from the inorganic salts.
-
Fractional distillation was employed to isolate ethylenediamine from the higher boiling polyethyleneamines and any remaining starting materials.
-
-
Challenges:
-
The process yielded a mixture of products, requiring careful fractional distillation for purification.
-
The use of sealed vessels at high temperatures and pressures posed significant safety risks at the time.
-
Physical and Chemical Properties
Early investigations into ethylenediamine and its salts focused on characterizing their fundamental physical and chemical properties. These data were crucial for their subsequent application in various fields of chemistry.
Quantitative Data of Ethylenediamine
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈N₂ | [1] |
| Molar Mass | 60.10 g/mol | [1] |
| Appearance | Colorless liquid with an ammonia-like odor | [1] |
| Melting Point | 8.5 °C to 11.1 °C | [2] |
| Boiling Point | 116 °C to 118 °C | [1][2] |
| Density | 0.899 g/cm³ at 25 °C | [1] |
| Solubility | Miscible with water and ethanol | [1] |
| pKa₁ (of conjugate acid) | 9.92 | |
| pKa₂ (of conjugate acid) | 6.85 |
Quantitative Data of Ethylenediamine Dihydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [3] |
| Molar Mass | 133.02 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water |
Synthesis and Properties of Ethylenediamine Salts
The basic nature of the two amino groups in ethylenediamine allows it to readily form stable salts with acids. The dihydrochloride salt is one of the most common and historically significant.
Synthesis of Ethylenediamine Dihydrochloride
The preparation of ethylenediamine dihydrochloride is a straightforward acid-base reaction.
Experimental Protocol: Preparation of Ethylenediamine Dihydrochloride
This protocol is a generalized method based on common laboratory practices for forming amine salts:
-
Reactants:
-
Ethylenediamine (C₂H₄(NH₂)₂)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., ethanol or diethyl ether)
-
-
Procedure:
-
Ethylenediamine is dissolved in an anhydrous solvent to dissipate the heat of reaction.
-
A stoichiometric amount of concentrated hydrochloric acid is slowly added to the ethylenediamine solution with constant stirring. The reaction is highly exothermic.
-
The white precipitate of ethylenediamine dihydrochloride forms immediately.
-
The mixture is cooled to ensure complete precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold anhydrous solvent to remove any unreacted starting materials, and then dried.
-
Industrial Production of Ethylenediamine
The industrial-scale production of ethylenediamine began in the early 20th century, driven by its increasing use in various chemical industries.[5] Two primary methods have been developed and are still in use today.
The Ethylene Dichloride (EDC) Process
This method is a direct descendant of Hofmann's original synthesis, adapted for continuous industrial production.
Experimental Protocol: Ethylene Dichloride (EDC) Process
-
Reactants:
-
1,2-dichloroethane (ethylene dichloride, C₂H₄Cl₂)
-
Ammonia (NH₃)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
1,2-dichloroethane is reacted with aqueous ammonia under high pressure (around 6 MPa) and elevated temperature (approximately 160-180 °C) in a tubular reactor.[1][6]
-
The initial products are the hydrochloride salts of ethylenediamine and other polyethyleneamines.
-
The mixture is then treated with sodium hydroxide to neutralize the hydrogen chloride and liberate the free amines.
-
The resulting aqueous solution of amines and sodium chloride is subjected to fractional distillation to separate ethylenediamine, diethylenetriamine, and other higher polyethyleneamines.
-
The Ethanolamine Process
An alternative industrial route involves the reaction of ethanolamine with ammonia.
Experimental Protocol: Ethanolamine Process
-
Reactants:
-
Ethanolamine (HOCH₂CH₂NH₂)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Heterogeneous catalyst (e.g., nickel-based)
-
-
Procedure:
-
A mixture of ethanolamine and a large excess of ammonia is passed in the gaseous phase over a bed of a heterogeneous catalyst, typically containing nickel.[1]
-
The reaction is carried out at elevated temperatures (e.g., 150-250 °C) and pressures.[7]
-
The product stream, containing ethylenediamine, unreacted starting materials, and byproducts, is then purified by distillation.
-
Historical Applications
The unique properties of ethylenediamine and its derivatives led to their widespread use in various fields.
-
Coordination Chemistry: Alfred Werner's pioneering work in the 1890s on cobalt complexes highlighted the importance of ethylenediamine as a bidentate ligand, forming stable chelate rings with metal ions. This application remains a cornerstone of coordination chemistry.[1]
-
Pharmaceuticals: Ethylenediamine became a key building block in the synthesis of various pharmaceuticals. For instance, it is a component of the bronchodilator aminophylline, where it serves to solubilize the active ingredient theophylline.[1] It was also a foundational component for the first generation of antihistamines, starting with piperoxan in 1933.[1]
-
Chelating Agents: A major application of ethylenediamine is in the production of the chelating agent ethylenediaminetetraacetic acid (EDTA), first synthesized by Ferdinand Münz in 1935. EDTA is widely used to sequester metal ions in various industrial and analytical applications.
-
Polymers and Resins: Due to its two reactive amine groups, ethylenediamine is a versatile precursor for polymers such as polyamides and polyurethanes.[8]
Visualizations
Historical Timeline of Ethylenediamine Discovery and Key Developments
Caption: A timeline of key events in the discovery and application of ethylenediamine.
Experimental Workflow for Hofmann's Synthesis of Ethylenediamine
Caption: A simplified workflow for the historical synthesis of ethylenediamine by A.W. Hofmann.
Industrial Production of Ethylenediamine via the EDC Process
Caption: The industrial synthesis of ethylenediamine using the ethylene dichloride (EDC) process.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103159630B - A method for preparing ethylenediamine by using ethanolamine and ammonia as raw materials - Google Patents [patents.google.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
An In-Depth Technical Guide to the Health and Safety of Ethylenediamine Monohydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for handling ethylenediamine monohydrochloride, a compound frequently used in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is the hydrochloride salt of ethylenediamine.[1][2] It is essential to understand its fundamental properties to manage its risks effectively.
Table 1: Physical and Chemical Properties of Ethylenediamine and its Salts
| Property | Value | Source |
| Chemical Formula | C₂H₉ClN₂ | [1][3] |
| Molecular Weight | 96.56 g/mol | [3] |
| Appearance | White crystalline solid or powder | [4][5] |
| Odor | Ammonia-like | [6][7] |
| Solubility | Highly soluble in water | [5][8] |
| Boiling Point | 116 °C (for Ethylenediamine) | [7] |
| Flash Point | 34-40°C (for Ethylenediamine) | [9][10] |
| Autoignition Temp. | 385°C (for Ethylenediamine) | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The diagram below summarizes the primary hazards associated with the compound based on the Globally Harmonized System (GHS).[2][4][11]
References
- 1. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Buy Ethylenediamine dihydrochloride | 333-18-6 [smolecule.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. ICSC 0269 - ETHYLENEDIAMINE [chemicalsafety.ilo.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Difference between ethylenediamine, ethylenediamine monohydrochloride, and dihydrochloride.
An In-depth Technical Guide to Ethylenediamine and Its Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core differences between ethylenediamine, ethylenediamine monohydrochloride, and ethylenediamine dihydrochloride. It delves into their chemical and physical properties, synthesis, reactivity, and applications, with a focus on their relevance in research and drug development.
Introduction
Ethylenediamine is a fundamental bifunctional organic compound, characterized by two primary amine groups separated by an ethylene bridge.[1] This colorless, ammonia-smelling liquid is a versatile building block in chemical synthesis and a potent bidentate ligand in coordination chemistry.[1][2][3] Its hydrochloride salts, the monohydrochloride and dihydrochloride, are crystalline solids derived from the neutralization of the basic amine groups with hydrochloric acid. While structurally related, these three compounds exhibit significant differences in their physical properties, handling characteristics, and specific applications, making a clear understanding of their distinctions crucial for laboratory and industrial use.
Chemical Structures and Core Properties
The fundamental difference between the three compounds lies in the protonation state of the two nitrogen atoms. Ethylenediamine is the free base. The monohydrochloride and dihydrochloride salts are formed by the addition of one and two equivalents of hydrogen chloride, respectively. This stepwise protonation significantly alters the molecule's overall charge, polarity, and reactivity.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key quantitative data for each compound, allowing for easy comparison.
| Property | Ethylenediamine | This compound | Ethylenediamine Dihydrochloride |
| IUPAC Name | Ethane-1,2-diamine | Ethane-1,2-diaminium chloride | Ethane-1,2-diaminium dichloride |
| CAS Number | 107-15-3[4] | 624-59-9 (unstable) | 333-18-6[5] |
| Molecular Formula | C₂H₈N₂[6] | C₂H₉ClN₂[7] | C₂H₁₀Cl₂N₂[8] |
| Molecular Weight | 60.10 g/mol [6] | 96.56 g/mol [9] | 133.02 g/mol [8][10] |
| Appearance | Colorless to yellow, hygroscopic liquid[6] | White crystalline powder/solid[5][11] | |
| Melting Point | 8.5 °C (47 °F)[3][6] | >300 °C (decomposes)[11] | |
| Boiling Point | 116-117 °C (241 °F)[1][12] | Not applicable (decomposes) | |
| Density | 0.899 g/cm³[1] | 1.2105 g/cm³ (approx.)[13] | |
| pKa (of conjugate acid) | pKa₁ = 6.85, pKa₂ = 9.92[1] | ||
| Solubility in Water | Miscible[2] | Highly soluble[13] | |
| Vapor Pressure | 10.7 mmHg at 20 °C[12] | Negligible |
Synthesis and Interconversion
The formation of the hydrochloride salts is a direct acid-base reaction. The high basicity of the amine groups in ethylenediamine allows them to readily accept protons from strong acids like HCl.
Logical Relationship: Protonation Pathway
The diagram below illustrates the sequential protonation of ethylenediamine. The free base accepts the first proton to form the monohydrochloride, which is then protonated further to yield the dihydrochloride salt.
Caption: Stepwise protonation of ethylenediamine with HCl.
Industrial Synthesis of Ethylenediamine
Industrially, ethylenediamine is primarily produced by reacting 1,2-dichloroethane with ammonia at high temperature and pressure.[1][3][14] This process generates the hydrochloride salt of the amine, which is then neutralized with sodium hydroxide to liberate the free ethylenediamine.[3] An alternative green chemistry route involves the catalytic amination of ethylene glycol.[15][16]
Laboratory Synthesis of Hydrochloride Salts
In a laboratory setting, the hydrochloride salts are easily prepared by treating a solution of ethylenediamine with a stoichiometric amount of hydrochloric acid. The resulting salt can then be isolated by precipitation or by evaporating the solvent.
Reactivity, Applications, and Experimental Use
The choice between the free base and its salts is dictated by the specific requirements of the application, such as desired physical state, pH, and reactivity.
Ethylenediamine (Free Base)
As a liquid with two nucleophilic amine groups, ethylenediamine is a versatile building block and ligand.
-
Chelating Agent Precursor: It is a crucial precursor for the synthesis of powerful chelating agents, most notably EDTA (ethylenediaminetetraacetic acid).[3][14][17]
-
Polymer Synthesis: Its bifunctional nature makes it a key monomer in the production of polyamides, polyurethanes, and dendrimers like PAMAM.[14][18]
-
Pharmaceuticals and Agrochemicals: The N-CH₂-CH₂-N linkage is a common structural motif in many bioactive compounds, including the bronchodilator aminophylline, some antihistamines, and fungicides.[3][14][18]
-
Coordination Chemistry: It acts as a strong bidentate chelating ligand (abbreviated 'en'), forming stable complexes with numerous metal ions.[2][3]
Ethylenediamine Hydrochloride Salts
The mono- and dihydrochloride salts offer practical advantages over the liquid free base.
-
Handling and Stability: As stable, non-volatile crystalline solids, they are easier to weigh, handle, and store than the corrosive and volatile liquid free base.[5][11]
-
pH Control and Buffering: In aqueous solutions, they act as buffering agents, capable of maintaining a stable pH.[19] This is critical in many biological assays and chemical reactions.
-
Controlled Release: They serve as a solid source of ethylenediamine, which can be liberated in a controlled manner by the addition of a base.
-
Pharmaceutical Formulations: They are used in drug formulations as pH adjusters or stabilizers for active pharmaceutical ingredients.[19]
Application Workflow
The following diagram illustrates how the choice of compound is driven by the intended application.
Caption: Application pathways for ethylenediamine vs. its salts.
Experimental Protocols
Protocol 1: Synthesis of Ethylenediamine Dihydrochloride
Objective: To prepare solid ethylenediamine dihydrochloride from aqueous ethylenediamine.
Materials:
-
Ethylenediamine (e.g., 20% aqueous solution)
-
Concentrated Hydrochloric Acid (~37%)
-
Ethanol (95%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Drying oven
Methodology:
-
Place 50 mL of a 20% aqueous ethylenediamine solution into a 250 mL beaker equipped with a magnetic stir bar. Place the beaker in an ice bath and begin stirring.
-
While monitoring the temperature to keep it below 20 °C, slowly add concentrated HCl dropwise. A vigorous exothermic reaction will occur. Continue adding HCl until the solution is acidic (test with pH paper, target pH < 2). This requires a slight molar excess of HCl.
-
Remove the beaker from the ice bath and reduce the volume of the solution to approximately 20-25 mL by gentle heating on a hot plate in a fume hood.
-
To the concentrated solution, add 100 mL of 95% ethanol to precipitate the white crystalline product. The salt is highly soluble in water but much less so in ethanol.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals twice with small portions of cold ethanol to remove any excess HCl and impurities.
-
Dry the purified ethylenediamine dihydrochloride crystals in a drying oven at 80-100 °C for several hours or until a constant weight is achieved.
Protocol 2: Preparation of an "en-H₂" Buffer Solution
Objective: To prepare a 0.1 M buffer solution at pH ~7.0 using ethylenediamine dihydrochloride.
Materials:
-
Ethylenediamine dihydrochloride (solid)
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks
Methodology:
-
Weigh out 1.330 g of ethylenediamine dihydrochloride (MW = 133.02 g/mol ) and dissolve it in approximately 80 mL of deionized water in a 100 mL beaker. This creates a 0.1 M solution of the fully protonated species (enH₂²⁺).
-
Place a calibrated pH meter electrode into the solution. The initial pH will be acidic.
-
Slowly add 1.0 M NaOH solution dropwise while stirring. Monitor the pH continuously.
-
The first pKa of the system (the dissociation of enH₂²⁺ to enH⁺) is approximately 6.85. To create a buffer with maximum capacity around this pH, titrate the solution until the pH is stable at the desired value (e.g., 7.0). This involves converting a portion of the enH₂²⁺ to its conjugate base, enH⁺.
-
Once the target pH is reached, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the total volume reaches the 100 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous. The resulting solution is a 0.1 M ethylenediamine-based buffer at pH 7.0.
Safety and Handling
Significant differences in hazards exist between the free base and its salts. Ethylenediamine is a corrosive, flammable liquid that is toxic and a known skin and respiratory sensitizer.[4][20][21] The hydrochloride salts are stable solids but are still classified as irritants and potential sensitizers.[5][22][23]
| Compound | GHS Hazard Statements | Key Handling Precautions |
| Ethylenediamine | H226 (Flammable), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns/eye damage), H317 (May cause allergic skin reaction), H334 (May cause allergy/asthma symptoms if inhaled), H412 (Harmful to aquatic life).[20][21] | Work in a fume hood. Wear chemical-resistant gloves, safety goggles, and protective clothing. Keep away from ignition sources.[4][21] |
| Ethylenediamine Dihydrochloride | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy/asthma symptoms if inhaled), H335 (May cause respiratory irritation).[22][23] | Avoid creating dust. Use with adequate ventilation. Wear gloves and eye protection. Store in a dry place away from moisture.[5][22] |
Conclusion
-
Ethylenediamine (Free Base): A reactive liquid ideal as a synthetic building block and ligand when its basicity and nucleophilicity are required. Its volatility and corrosiveness demand stringent handling procedures.
-
Ethylenediamine Hydrochlorides: Stable, non-volatile solids that provide a safer and more convenient alternative for applications requiring a solid reagent, pH buffering, or a controlled release of the free amine.
For drug development professionals and researchers, the choice is clear: use the free base for synthesis where it acts as a reactive monomer or ligand, and use the hydrochloride salts for formulating buffers, creating stable drug salt forms, and as a solid starting material where precise weighing and handling are paramount.
References
- 1. webqc.org [webqc.org]
- 2. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 12. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Ethylenediamine [chemeurope.com]
- 15. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aozunasia.com [aozunasia.com]
- 18. What is The Application of Ethylenediamine? - Sinobio Chemistry [sinobiochemistry.com]
- 19. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 20. thermofishersci.in [thermofishersci.in]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Coordination Compounds Using Ethylenediamine and its Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethylenediamine as a Ligand
Ethylenediamine (systematically named ethane-1,2-diamine) is a versatile and widely used bidentate chelating ligand in coordination chemistry, often abbreviated as "en".[1][2][3] Its two nitrogen atoms readily donate their lone pairs of electrons to a central metal ion, forming a stable five-membered ring. This chelating effect leads to the formation of thermodynamically stable coordination complexes with many transition metals.[3] Ethylenediamine monohydrochloride (or the dihydrochloride salt) is often used in syntheses as it is a stable, solid form of the amine, which can be acidic in solution.[4] The hydrochloride groups can be neutralized in situ to release the free diamine for coordination. This document provides detailed protocols and data for the synthesis of coordination compounds using ethylenediamine and its derivatives.
Applications of Ethylenediamine-Based Coordination Compounds
Coordination compounds derived from ethylenediamine have a broad range of applications across various scientific disciplines:
-
Catalysis: Salen ligands, which are synthesized from the condensation of salicylaldehydes and ethylenediamine, form complexes with metals like cobalt that are effective catalysts for asymmetric synthesis, such as the kinetic resolution of terminal epoxides.[5]
-
Biological Systems: The study of metal complexes with ligands like ethylenediamine is relevant to understanding the role of metal ions in biological systems.[2][6] Some transition metal macrocyclic complexes derived from ethylenediamine precursors have been tested for their antimicrobial properties against various bacterial pathogens.[7]
-
Materials Science: Ethylenediamine and its longer-chain analogues can be used as additives to control the morphology of nanoparticles, such as magnetite, which is crucial for applications in nanomedicine.[8]
-
Chemical Synthesis: Ethylenediamine is a fundamental building block for a vast array of chemical compounds and polymers.[1][9] In coordination chemistry, it is used to synthesize classic complexes that serve as educational examples and as precursors for more complex structures.[6][10][11]
Experimental Protocols
Protocol: Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride ([Co(en)₂Cl₂]Cl)
This protocol describes the synthesis of the coordination compound trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride from cobalt(II) chloride hexahydrate. The Co(II) is oxidized to Co(III) by air or hydrogen peroxide during the reaction.[2][10][11]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
10% aqueous solution of ethylenediamine (en)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
In a fume hood, dissolve approximately 4.0 g of CoCl₂·6H₂O in 10 mL of distilled water in an evaporating dish.[10]
-
To this solution, add 15 mL of 10% ethylenediamine.[10]
-
Place the evaporating dish on a stirring hotplate (without heat) and begin stirring. Air will be bubbled through the solution to oxidize the Co(II) to Co(III). Alternatively, an oxidizing agent like H₂O₂ can be used.[2][11]
-
Slowly and carefully add 12 mL of concentrated HCl to the stirring solution.[10]
-
Heat the mixture on a steam bath or boiling water bath, continuing to stir, until a thin slurry of green crystals has formed. It is critical to stop the evaporation at the right time to ensure a good yield and purity.[10]
-
Cool the slurry to room temperature, then place it in an ice bath for about 30 minutes, stirring occasionally.[6]
-
Filter the mixture using a Buchner funnel.[10]
-
Wash the collected green crystals with a small amount of ice-cold methanol to remove impurities.[6]
-
Transfer the moist crystals to a watch glass and dry them on a steam bath or in a drying oven.[10]
Visualization of the Workflow:
Caption: A flowchart of the synthesis of trans-[Co(en)₂Cl₂]Cl.
Protocol: Mechanochemical Synthesis of Unsymmetrical Salen Ligands
This protocol describes a one-pot, two-step mechanochemical (grinding) synthesis of unsymmetrical salen ligands using this compound.[5]
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) - Aldehyde 1
-
A different substituted salicylaldehyde - Aldehyde 2
-
Sodium hydroxide (NaOH)
-
Agate mortar and pestle
Procedure:
-
Place this compound and a half equivalent of the first salicylaldehyde (Aldehyde 1) in an agate mortar.[5]
-
Grind the mixture for 10 minutes. This step forms the mono-imine ammonium salt intermediate.[5]
-
Add one equivalent of the second salicylaldehyde (Aldehyde 2) to the mortar.[5]
-
Add one equivalent of powdered sodium hydroxide to neutralize the hydrochloride and catalyze the second imine formation.[5]
-
Grind the entire mixture for an additional 20 minutes.[5]
-
The resulting solid is the crude unsymmetrical salen ligand.
-
Purify the product by column chromatography using a suitable eluent such as n-hexane/ethyl acetate.[5]
Visualization of the Workflow:
Caption: A flowchart of the mechanochemical synthesis of salen ligands.
Quantitative Data
The following tables summarize quantitative data from syntheses and applications of ethylenediamine-based coordination compounds.
Table 1: Synthesis of α-Aryloxy Alcohols by Kinetic Resolution Catalyzed by a Co-Salen Complex [5]
This table presents the isolated yields and enantiomeric excess (e.e.) for the kinetic resolution of epichlorohydrin with various phenols, catalyzed by a cobalt complex derived from an unsymmetrical salen ligand.[5]
| Phenol Derivative | Isolated Yield (%) | e.e. of Alcohol (%) |
| 4-Methoxyphenol | 92 | >99 |
| 4-Chlorophenol | 91 | >99 |
| 4-Bromophenol | 90 | >99 |
| 4-Iodophenol | 92 | >99 |
| 2-Naphthol | 94 | >99 |
Table 2: Physical and Analytical Data for Aryltellurium Trihalide Ethylenediamine Complexes [12]
This table shows the physical properties and elemental analysis data for a series of complexes with the general formula RTeX₃·en.
| Complex (R; X) | Color | M.p. (°C) | C% (Found/Calc) | H% (Found/Calc) | N% (Found/Calc) |
| Phenyl; Cl | White | 185 | 25.98 / 26.03 | 3.50 / 3.52 | 7.55 / 7.59 |
| p-Anisyl; Cl | White | 192 | 27.01 / 27.09 | 3.75 / 3.76 | 6.99 / 7.02 |
| Phenyl; Br | Cream | 170 | 19.01 / 19.11 | 2.55 / 2.59 | 5.50 / 5.57 |
| p-Anisyl; Br | Cream | 178 | 20.25 / 20.32 | 2.80 / 2.82 | 5.21 / 5.25 |
Table 3: Structural and Electrochemical Data for Gold(III) Ethylenediamine Complexes [13]
This table provides key structural parameters and electrochemical data for gold(III) complexes with ethylenediamine.
| Complex | Au-N Bond Length (Å) | Au-Cl Bond Length (Å) | Au(III)/Au(0) Formal Potential (V) |
| [Au(en)Cl₂]⁺ | 2.03 | 2.28 | More negative than [AuCl₄]⁻ |
| [Au(en)₂]³⁺ | - | - | More negative than [Au(en)Cl₂]⁺ |
Visualizing Coordination
The following diagram illustrates the fundamental coordination of ethylenediamine as a bidentate ligand to a generic metal center (M), forming a stable chelate ring.
Caption: Ethylenediamine acting as a bidentate ligand.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 3. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 6. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 7. ijirset.com [ijirset.com]
- 8. Ethylenediamine series as additives to control the morphology of magnetite nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 11. Sciencemadness Discussion Board - Interesting and colorful coordination chemistry with ethylene diamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. tsijournals.com [tsijournals.com]
- 13. Synthesis, structures, and electrochemistry of gold(III) ethylenediamine complexes and interactions with guanosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schiff Base Condensation Using Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases via condensation reaction, with a specific focus on the use of ethylenediamine monohydrochloride. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from ethylenediamine are particularly valuable as they can act as tetradentate ligands, forming stable complexes with various metal ions. These metal complexes have shown promise in mimicking the activity of enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in mitigating oxidative stress within biological systems. The use of this compound offers a stable and easy-to-handle starting material for these syntheses.
Data Presentation
The following tables summarize quantitative data for the synthesis of various Schiff bases derived from ethylenediamine and different aldehydes.
Table 1: Synthesis of Unsymmetrical Salen Ligands via Mechanochemical Grinding
| Product ID | Aldehyde 1 | Aldehyde 2 | Diamine | Yield (%) |
| 1a | 3,5-Dibromosalicylaldehyde | Salicylaldehyde | This compound | 95 |
| 1c | 3,5-Dichlorosalicylaldehyde | Salicylaldehyde | This compound | 88 |
| 1d | 3,5-Di-tert-butylsalicylaldehyde | Salicylaldehyde | This compound | 79 |
| 1e | 3,5-Di-tert-butylsalicylaldehyde | 3,5-Dichlorosalicylaldehyde | This compound | 81 |
| 1f | 3,5-Di-tert-butylsalicylaldehyde | 3,5-Dibromosalicylaldehyde | This compound | 72 |
Table 2: Synthesis of Symmetrical Schiff Bases via Solution-Phase Reflux
| Ligand | Aldehyde | Diamine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| L1 | 2-Hydroxybenzaldehyde | Ethylenediamine | Ethanol | 3 | 80.8 | 135-140 |
| L2 | 2,4-Dimethoxybenzaldehyde | Ethylenediamine | Ethanol | 3 | 83.2 | 143-159 |
| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | 4-Methoxybenzaldehyde | Ethylenediamine | Ethanol | - | 90.38 | 180 |
| (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one | 2′,4′-Dihydroxyacetophenone and 1-phenylbutane-1,3-dione | Ethylenediamine | Ethanol | 4 | 74.17 | - |
Experimental Protocols
Protocol 1: Mechanochemical One-Pot, Two-Step Synthesis of Unsymmetrical Salen Ligands
This protocol describes a solvent-free method for the synthesis of unsymmetrical Schiff bases using this compound.
Materials:
-
Salicylaldehyde derivative (e.g., 3,5-Dibromosalicylaldehyde)
-
Salicylaldehyde
-
This compound
-
Agate mortar and pestle
-
Column chromatography setup (silica gel)
-
Appropriate eluents for chromatography
Procedure:
-
In an agate mortar, combine the first salicylaldehyde derivative (1 mmol) and this compound (2 mmol).
-
Grind the mixture vigorously with a pestle for 10 minutes at room temperature.
-
To the resulting mixture, add the second salicylaldehyde (1 mmol).
-
Continue grinding for an additional 10-15 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired unsymmetrical Schiff base.[1]
Protocol 2: Solution-Phase Synthesis of Symmetrical Schiff Bases
This protocol outlines a conventional solution-phase method for synthesizing symmetrical Schiff bases. While this specific example uses ethylenediamine, the principle can be adapted for this compound by including a base to neutralize the hydrochloride salt.
Materials:
-
Aldehyde (e.g., 2-Hydroxybenzaldehyde) (6 mmol)
-
Ethylenediamine (3 mmol) or this compound (3 mmol)
-
Base (e.g., Triethylamine, Sodium hydroxide) (if using the hydrochloride salt, 6 mmol)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the aldehyde (6 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
If using this compound, add the base (6 mmol) to the solution and stir.
-
Slowly add ethylenediamine (3 mmol) or the neutralized this compound solution to the aldehyde solution with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with stirring for 3 hours.[2]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or under vacuum.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which Salen-metal complexes, synthesized from ethylenediamine-derived Schiff bases, can mitigate oxidative stress and subsequently inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: Antioxidant activity of Salen-metal complexes inhibiting NF-κB signaling.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for Schiff base synthesis and characterization.
References
Applications of ethylenediamine monohydrochloride in pharmaceutical drug formulation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine monohydrochloride is a versatile excipient utilized in the pharmaceutical industry primarily for its properties as a pH buffering agent, a stabilizer for active pharmaceutical ingredients (APIs), and a chelating agent.[1] Its bifunctional nature, possessing two amine groups, allows it to play a crucial role in maintaining the stability and efficacy of various drug formulations.[2] These application notes provide a detailed overview of its functions, quantitative data on its use, and comprehensive experimental protocols for its evaluation in pharmaceutical formulations.
Key Applications in Pharmaceutical Formulation
This compound serves three primary functions in drug formulation:
-
pH Buffering Agent: Due to its ability to release protons, this compound can act as a buffering agent, helping to maintain a stable pH in a solution.[2] This is particularly critical for liquid dosage forms, such as injectables and ophthalmic solutions, where pH stability is essential for drug solubility, stability, and to minimize irritation at the site of administration.[3][4]
-
Stabilizer: It is employed as a stabilizer for various APIs. A notable example is its use in aminophylline injections, where it solubilizes theophylline.[5] The excess ethylenediamine in the formulation helps to prevent the precipitation of theophylline, which is only slightly soluble in water.
-
Chelating Agent: The nitrogen atoms in ethylenediamine can donate electron pairs to metal ions, forming stable complexes. This chelating behavior is valuable in drug formulations where the scavenging of metal ions is necessary to prevent oxidative degradation of the API.[2][6]
Quantitative Data on a Case Study: Aminophylline Injection
The use of ethylenediamine in aminophylline injections provides a well-documented example of its application. The concentration of ethylenediamine is critical for the stability of the theophylline component.
| Formulation Component | Concentration Range | Purpose | Reference |
| Aminophylline | 250g per 10000ml | Active Pharmaceutical Ingredient | [7] |
| Ethylenediamine | 3-6g per 10000ml | Stabilizer (Solubilizer) | [7] |
Experimental Protocols
The following protocols are provided as a guide for evaluating the utility of this compound in a pharmaceutical formulation.
Protocol 1: Evaluation of Buffering Capacity
Objective: To determine the effectiveness of this compound in maintaining the pH of a liquid formulation.
Methodology:
-
Preparation of Buffered Formulation:
-
Prepare a placebo formulation containing all excipients except the API, with varying concentrations of this compound (e.g., 0.05 M, 0.1 M, 0.2 M).
-
Prepare a control formulation without this compound.
-
Adjust the initial pH of all formulations to the target pH using a suitable acid or base.
-
-
Potentiometric Titration:
-
Take a known volume (e.g., 50 mL) of each formulation.
-
Titrate the acidic formulations with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) and the basic formulations with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The buffer capacity (β) can be calculated using the following formula: β = ΔB / ΔpH Where ΔB is the increment of strong base or acid added (in moles/liter) and ΔpH is the corresponding change in pH.
-
Compare the buffer capacity of the formulations containing this compound to the control.
-
Expected Outcome: Formulations containing this compound will exhibit a greater resistance to pH change upon the addition of acid or base compared to the control, demonstrating its buffering capacity.
Protocol 2: Stability Testing and Forced Degradation Studies
Objective: To assess the stabilizing effect of this compound on an API in a liquid formulation under stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare batches of the final drug formulation with and without this compound.
-
Package the samples in the proposed container-closure system.
-
-
Forced Degradation Conditions:
-
Acid and Base Hydrolysis: Adjust the pH of the drug solution to acidic (e.g., pH 1.2 with 0.1 N HCl) and basic (e.g., pH 13 with 0.1 N NaOH) conditions. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the drug formulation and store at room temperature for a specified time.
-
Thermal Degradation: Store the drug formulation at elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
Photostability: Expose the drug formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analytical Testing:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours for forced degradation; 0, 1, 3, 6 months for accelerated stability), withdraw samples and analyze for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of the API (using a stability-indicating HPLC method)
-
Degradation products/impurities
-
-
-
Data Analysis:
-
Compare the rate of degradation of the API and the formation of impurities in the formulations with and without this compound.
-
Expected Outcome: The formulation containing this compound is expected to show a lower rate of API degradation and reduced formation of impurities under stress conditions, indicating its stabilizing effect.
Protocol 3: Evaluation of Chelating Activity
Objective: To determine the ability of this compound to chelate metal ions in a pharmaceutical formulation.
Methodology:
-
Sample Preparation:
-
Prepare the drug formulation containing this compound.
-
Prepare a control formulation without the chelating agent.
-
Spike both formulations with a known concentration of a metal ion of interest (e.g., Fe²⁺, Cu²⁺) from a standard solution.
-
-
Spectrophotometric Analysis (using Ferrozine for Fe²⁺):
-
To a specific volume of the formulation, add a solution of Ferrozine. Ferrozine forms a colored complex with free Fe²⁺ ions.
-
Measure the absorbance of the solution at the appropriate wavelength (around 562 nm for the Ferrozine-Fe²⁺ complex).
-
-
Data Analysis:
-
A lower absorbance in the formulation containing this compound compared to the control indicates that fewer free Fe²⁺ ions are available to react with the Ferrozine, thus demonstrating the chelating activity of this compound.
-
The percentage of metal ion chelation can be calculated using the formula: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Expected Outcome: The formulation with this compound will show a significant reduction in free metal ion concentration compared to the control, confirming its chelating properties.
Visualization of Workflows and Logical Relationships
Caption: Experimental workflows for evaluating the functional properties of this compound.
Caption: Decision-making process for the inclusion of this compound in a pharmaceutical formulation.
References
- 1. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulaschoice.nl [paulaschoice.nl]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. youtube.com [youtube.com]
- 6. bspublications.net [bspublications.net]
- 7. thecosmeticformulator.com [thecosmeticformulator.com]
Application Notes and Protocols: Ethylenediamine Monohydrochloride as a Building Block for Polyamine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Their critical roles in both normal physiology and pathological conditions, particularly cancer, have made them attractive targets for therapeutic intervention.[3][4][5] The precise synthesis of polyamine analogues and derivatives is therefore of significant interest in drug discovery and development.
Ethylenediamine, as the simplest diamine, serves as a fundamental building block for the construction of more complex polyamines such as spermidine and spermine.[6] However, its symmetrical nature presents a challenge for selective functionalization. To overcome this, a common strategy involves the mono-protection of one of the amino groups, allowing for the sequential and controlled elongation of the polyamine chain. Ethylenediamine monohydrochloride, by virtue of its single protonated amine, provides a convenient starting point for such selective protection.
These application notes provide detailed protocols for the synthesis of polyamines utilizing this compound as a key building block. The protocols cover the initial mono-protection of ethylenediamine and subsequent elongation steps to generate higher polyamines. Additionally, relevant biological pathways involving polyamines are illustrated to provide context for the application of these synthetic strategies in research and drug development.
Key Synthetic Strategies
The synthesis of polyamines from this compound typically follows a multi-step process, beginning with the selective protection of one of the amino groups. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7]
Once mono-protected, the free primary amine can be elaborated through various chemical transformations, most commonly alkylation or acylation reactions, to introduce additional aminopropyl or other functional groups, thereby extending the polyamine backbone.
A generalized workflow for polyamine synthesis starting from ethylenediamine is depicted below.
Experimental Protocols
Protocol 1: Mono-Boc Protection of Ethylenediamine Hydrochloride
This protocol describes a facile method for the selective mono-Boc protection of ethylenediamine by leveraging its hydrochloride salt. The protonation of one amine group allows for the selective reaction of the free amine with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
To a solution of methanol (150 mL) cooled to 0°C, add ethylenediamine (28g, 0.466 mol) carefully.
-
Stir the mixture for 15 minutes at room temperature before adding 50 mL of H₂O and stirring for another 30 minutes.
-
To this solution, add a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of methanol at room temperature over 10 minutes.
-
Stir the resulting solution for 1 hour.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Add diethyl ether (300 mL) to the residue to precipitate and remove any unreacted diamine.
-
Treat the residue with 2 N NaOH solution (500 mL) to deprotonate the remaining ammonium salt.
-
Extract the product with CH₂Cl₂ (3 x 300 mL).
-
Combine the organic extracts, wash with brine (300 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to yield the mono-Boc protected ethylenediamine as a colorless oil.
Quantitative Data:
| Substrate | Product | Reagents | Solvent | Yield | Reference(s) |
| Ethylenediamine | N-Boc-ethylenediamine | (Boc)₂O, HCl | MeOH/H₂O | 87% | [5][8][9] |
| Ethylenediamine | N-Boc-ethylenediamine | tert-Butyl phenyl carbonate | EtOH | 51% | [10] |
Protocol 2: Synthesis of Spermidine from N-Boc-Ethylenediamine
This protocol outlines the synthesis of spermidine via the alkylation of N-Boc-ethylenediamine with a protected aminopropanal, followed by reduction and deprotection.
Materials:
-
N-Boc-ethylenediamine
-
3-Phthalimidopropionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (CH₂Cl₂)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure: (Adapted from principles described in[11])
-
Reductive Amination:
-
To a solution of N-Boc-ethylenediamine (1 equivalent) in CH₂Cl₂ in a round-bottom flask, add 3-phthalimidopropionaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude protected spermidine precursor.
-
-
Phthalimide Deprotection:
-
Dissolve the crude product from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the resulting crude product in a minimal amount of CH₂Cl₂.
-
Add 4 M HCl in dioxane and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to obtain spermidine trihydrochloride.
-
The free base can be obtained by treatment with a strong base and extraction.
-
Quantitative Data:
| Starting Material | Final Product | Key Intermediate | Overall Yield | Reference |
| N-tert-butyloxycarbonyl-1,4-butanediamine and 3-phthalimidopropional | Spermidine | N-tert-butyloxycarbonyl-4-(3-phthalimidopropylamino)butylamine | ~78.5% | [11] |
Biological Signaling Pathways
Polyamines are deeply integrated into cellular signaling networks, influencing cell proliferation, survival, and differentiation. Their metabolism is often dysregulated in cancer, making the enzymes in their biosynthetic pathway attractive therapeutic targets.[3][12]
Polyamine Biosynthesis Pathway
The biosynthesis of polyamines in mammalian cells starts from the amino acid ornithine, which is converted to putrescine by ornithine decarboxylase (ODC). Putrescine is then sequentially converted to spermidine and spermine by the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).[13][14][15]
Polyamines in Cancer Signaling
In cancer cells, oncogenic signaling pathways, such as those involving MYC, Akt, and mTOR, often lead to the upregulation of polyamine biosynthesis.[3] MYC, for instance, is a direct transcriptional activator of the ODC1 gene, leading to increased putrescine and subsequently higher polyamine levels that support rapid cell proliferation.[5] Polyamines, in turn, can influence various downstream signaling events, including those that regulate cell cycle progression and apoptosis.[1][12]
Conclusion
This compound is a versatile and cost-effective building block for the synthesis of a wide range of polyamines and their derivatives. The protocols provided herein offer robust methods for the selective mono-protection and subsequent elaboration of the ethylenediamine scaffold. By understanding and applying these synthetic strategies, researchers in academia and the pharmaceutical industry can efficiently generate novel polyamine-based compounds for investigation as potential therapeutic agents. The elucidation of the intricate roles of polyamines in cellular signaling pathways further underscores the importance of developing a diverse chemical toolbox to probe their function and exploit their therapeutic potential.
References
- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordhealthspan.com [oxfordhealthspan.com]
- 7. benchchem.com [benchchem.com]
- 8. bioorg.org [bioorg.org]
- 9. researchgate.net [researchgate.net]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. academic.oup.com [academic.oup.com]
- 12. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine and its salts are fundamental building blocks in organic synthesis, particularly valued in the development of pharmaceuticals and other bioactive molecules. Ethylenediamine monohydrochloride, as a stable and easy-to-handle salt, offers a convenient alternative to the free base, which is a corrosive and volatile liquid. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on the synthesis of unsymmetrical Salen ligands and nitrogen-containing heterocycles, which are pivotal scaffolds in drug discovery.
Core Applications
This compound is a versatile reagent employed in a variety of chemical transformations. Its primary utility lies in its bifunctional nature, possessing two primary amine groups with different reactivities when one is protonated. This feature is exploited in the stepwise synthesis of complex molecules. Key application areas include:
-
Synthesis of Unsymmetrical Salen Ligands: These ligands are crucial for the development of asymmetric catalysts, which are instrumental in the enantioselective synthesis of chiral drugs.[1][2][3][4]
-
Formation of Nitrogen-Containing Heterocycles: Ethylenediamine is a precursor to a wide array of heterocyclic systems, including imidazolidines, pyrazines, and diazepines. These structural motifs are prevalent in many approved drugs.
-
Multicomponent Reactions: The reactivity of the amine groups allows for the participation of ethylenediamine in one-pot multicomponent reactions, enabling the rapid construction of molecular complexity, a valuable strategy in medicinal chemistry.
Application I: Mechanochemical Synthesis of Unsymmetrical Salen Ligands
The mechanochemical synthesis of unsymmetrical Salen ligands offers a green and efficient alternative to traditional solvent-based methods.[1][2][3][4] This one-pot, two-step procedure utilizes this compound to control the sequential reaction of the two amine groups.
Experimental Protocol: Mechanochemical Synthesis of Unsymmetrical Salens
This protocol describes the synthesis of unsymmetrical Salen ligands via a one-pot, two-step mechanochemical grinding method.[1][2]
Materials:
-
This compound
-
Substituted Salicylaldehyde 1
-
Substituted Salicylaldehyde 2
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Agate mortar and pestle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
Step 1: Formation of the Mono-imine Ammonium Salt
-
In an agate mortar, combine the first salicylaldehyde (1 mmol) and this compound (2 mmol).
-
Grind the mixture vigorously for 10 minutes at room temperature. This step leads to the formation of the mono-imine ammonium salt intermediate.[1][2][3]
Step 2: Formation of the Unsymmetrical Salen Ligand
-
To the mortar containing the mono-imine intermediate, add triethylamine (4 mmol), the second salicylaldehyde (1 mmol), and a catalytic amount of methanol (approximately 0.12 µL/mg of total solids).[1][2]
-
Continue grinding the reaction mixture for an additional 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure unsymmetrical Salen ligand.[1][2]
Quantitative Data: Yields of Unsymmetrical Salen Ligands
The yields of various unsymmetrical Salen ligands synthesized using the mechanochemical grinding method are summarized in the table below.[3]
| Entry | Salicylaldehyde 1 (R¹) | Salicylaldehyde 2 (R²) | Product | Yield (%) |
| 1 | 3,5-di-tert-butyl | 5-bromo | 1a | 95 |
| 2 | 4-diethylamino | 5-bromo | 1b | 85 |
| 3 | 3,5-dichloro | 5-bromo | 1c | 88 |
| 4 | 4-diethylamino | 3,5-di-tert-butyl | 1d | 79 |
| 5 | 3,5-di-tert-butyl | 3,5-di-tert-butyl | 1e | 81 |
| 6 | 3,5-dichloro | 3,5-di-tert-butyl | 1f | 72 |
| 7 | 4-diethylamino | 3,5-dichloro | 1g | 81 |
| 8 | 3,5-dichloro | 3,5-dichloro | 1h | 76 |
Data sourced from a mechanochemical study on the synthesis of unsymmetrical salens.[3]
Experimental Workflow: Mechanochemical Synthesis of Unsymmetrical Salens
Caption: Workflow for the one-pot, two-step mechanochemical synthesis of unsymmetrical Salens.
Application II: Synthesis of Nitrogen-Containing Heterocycles
This compound is a key starting material for the synthesis of various saturated and unsaturated nitrogen-containing heterocycles. The following protocols provide general procedures that can be adapted for specific substrates. The use of this compound necessitates the addition of a base to liberate the free diamine in situ.
Experimental Protocol: Synthesis of Imidazolidines
This protocol describes the condensation reaction of an aldehyde with ethylenediamine to form an imidazolidine.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
A suitable base (e.g., sodium hydroxide or triethylamine)
-
Solvent (e.g., ethanol or dry benzene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the base (2 mmol for complete neutralization) to the solution and stir for 15-30 minutes at room temperature.
-
To this mixture, add the aldehyde (1 mmol for N,N'-unsubstituted or 2 mmol for N,N'-disubstituted imidazolidines).
-
The reaction can be conducted at room temperature or under reflux, depending on the reactivity of the aldehyde. Monitor the reaction by TLC.
-
After completion, if necessary, remove any water formed using a Dean-Stark trap (for reactions in benzene) or by adding a drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway: Synthesis of Heterocycles from Ethylenediamine
Caption: General reaction pathways for the synthesis of heterocycles from ethylenediamine.
Safety and Handling
Ethylenediamine and its salts should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[1]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. The protocols and data presented here provide a foundation for researchers to utilize this compound in the efficient synthesis of complex molecules such as unsymmetrical Salen ligands and various nitrogen-containing heterocycles. The adoption of greener methodologies, such as mechanochemistry, further enhances the utility of this important building block.
References
- 1. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 2. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylenediamine Monohydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ethylenediamine monohydrochloride as a versatile ligand in various catalytic reactions. Ethylenediamine, a classic bidentate ligand, is well-regarded for its ability to form stable chelate complexes with a variety of metal centers.[1][2] The monohydrochloride salt serves as a convenient and stable precursor for the in situ generation of the ethylenediamine ligand, facilitating its use in a range of catalytic applications, from asymmetric synthesis to cross-coupling reactions.
Application 1: Mechanochemical Synthesis of a Co-Salen Catalyst for Asymmetric Kinetic Resolution
This section details the use of this compound in the solvent-free, mechanochemical synthesis of an unsymmetrical Co-salen catalyst. This catalyst has demonstrated high efficiency in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a crucial transformation in the synthesis of chiral compounds.[1]
Experimental Protocol: Mechanochemical Synthesis of a Chiral Co-Salen Complex
This protocol is adapted from a published procedure for the one-pot, two-step mechanochemical synthesis of unsymmetrical salen ligands and their subsequent complexation with cobalt.[1]
Materials:
-
This compound
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
4-Diethylaminosalicylaldehyde
-
Sodium hydroxide
-
Cobalt(II) acetate tetrahydrate
-
Methanol
-
Agate mortar and pestle or ball mill
-
Standard laboratory glassware
-
Column chromatography supplies (n-hexane/ethyl acetate)
Procedure:
-
Step 1: Synthesis of the Mono-imine Intermediate.
-
In an agate mortar, combine this compound (1.0 mmol) and 4-diethylaminosalicylaldehyde (0.5 mmol).
-
Grind the mixture for 10 minutes at room temperature. A color change should be observed, indicating the formation of the mono-imine ammonium salt intermediate.
-
-
Step 2: Formation of the Unsymmetrical Salen Ligand.
-
To the mortar containing the intermediate, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (0.55 mmol) and sodium hydroxide (1.0 mmol).
-
Continue grinding the mixture for an additional 20 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting unsymmetrical salen ligand by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
-
-
Step 3: Synthesis of the Co-Salen Complex.
-
Dissolve the purified unsymmetrical salen ligand (0.2 mmol) in methanol (5 mL).
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (0.22 mmol) in methanol (5 mL).
-
Add the cobalt solution to the ligand solution and stir the mixture at room temperature for 2 hours.
-
The formation of the Co-salen complex is indicated by a color change.
-
Isolate the product by filtration and wash with cold methanol.
-
Data Presentation: Catalytic Performance in Hydrolytic Kinetic Resolution
The synthesized Co-salen complex was evaluated as a catalyst for the hydrolytic kinetic resolution (HKR) of epichlorohydrin.
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| 0.5 | 24 | 48 | 98 |
Table adapted from data presented in Beilstein J. Org. Chem. 2022, 18, 1265–1273.[1]
Visualization: Workflow for Catalyst Synthesis
Caption: Workflow for the mechanochemical synthesis of the Co-salen catalyst.
Further Applications in Development
While the mechanochemical synthesis of salen-type ligands provides a robust application for this compound, its utility extends to other areas of catalysis. Research indicates the broader applicability of diamine ligands in various transition metal-catalyzed reactions.[3] The following sections will be expanded as more specific protocols utilizing this compound are developed and validated.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions (Prospective)
Ethylenediamine and its derivatives are known to act as effective ligands in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4][5] These reactions are fundamental in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery. The use of this compound as an accessible and stable ligand precursor is an active area of investigation.
Potential Experimental Protocol Outline (Suzuki Coupling):
-
Reaction Setup: A Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Aryl halide (e.g., bromobenzene), arylboronic acid (e.g., phenylboronic acid), palladium source (e.g., Pd(OAc)2), this compound, base (e.g., K2CO3 or Cs2CO3), and solvent (e.g., toluene, dioxane, or water).
-
Procedure:
-
Combine the aryl halide, arylboronic acid, base, and this compound in the reaction vessel.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Prospective Data Presentation:
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / en·HCl | Data to be determined |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd2(dba)3 / en·HCl | Data to be determined |
Visualization: Catalytic Cycle for Suzuki Coupling
References
- 1. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 2. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of a Standard Solution of Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine monohydrochloride is a valuable reagent in various chemical syntheses and analytical applications. The preparation of a standard solution with a precisely known concentration is crucial for achieving accurate and reproducible results in quantitative analysis. These application notes provide a detailed protocol for the preparation of a standard solution of this compound, including the necessary steps for accurate standardization.
Ethylenediamine is a diprotic base, meaning it can accept two protons. The monohydrochloride salt will therefore react with a strong acid. The concentration of the prepared solution will be determined by titration against a standardized solution of a strong acid, such as hydrochloric acid (HCl). The HCl solution will be standardized using a primary standard, Tris(hydroxymethyl)aminomethane (THAM), which is a highly pure and stable compound.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Grade | Supplier |
| This compound (C₂H₉ClN₂) | Analytical Grade | Sigma-Aldrich or equivalent |
| Tris(hydroxymethyl)aminomethane (THAM, (HOCH₂)₃CNH₂) | Primary Standard Grade | NIST traceable or equivalent |
| Hydrochloric Acid (HCl), concentrated (~37%) | Reagent Grade | Fisher Scientific or equivalent |
| Bromocresol Green Indicator | ACS Grade | VWR or equivalent |
| Deionized Water (H₂O) | Type I or Type II | Millipore or equivalent |
Equipment
| Equipment | Specifications |
| Analytical Balance | Readability: ±0.1 mg |
| Volumetric Flasks | Class A, 100 mL, 250 mL, 1000 mL |
| Burette | Class A, 50 mL with 0.1 mL divisions |
| Pipettes | Class A, 10 mL, 25 mL |
| Beakers | 100 mL, 250 mL, 500 mL |
| Magnetic Stirrer and Stir Bars | --- |
| pH Meter | Calibrated |
| Drying Oven | --- |
Experimental Protocols
The overall process involves three key stages: the preparation of an approximate solution of this compound, the preparation and standardization of a hydrochloric acid titrant, and the final standardization of the this compound solution.
Workflow Diagram
Caption: Experimental workflow for preparing a standard solution of this compound.
Protocol 1: Preparation of Approximate 0.1 M Hydrochloric Acid (HCl) Solution
-
Calculation: Calculate the volume of concentrated HCl (approximately 37% w/w, density ~1.18 g/mL) required to prepare 1000 mL of a 0.1 M HCl solution.
-
Dilution: In a fume hood, carefully add the calculated volume of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of deionized water.
-
Mixing: Swirl the flask gently to mix the solution.
-
Final Volume: Once the solution has cooled to room temperature, dilute to the 1000 mL mark with deionized water, cap, and invert several times to ensure homogeneity.
Protocol 2: Standardization of 0.1 M HCl with THAM
-
Drying of Primary Standard: Dry the primary standard grade THAM at 100-105°C for 1-2 hours and cool in a desiccator.[1]
-
Weighing: Accurately weigh approximately 0.4-0.5 g of dried THAM into a 250 mL beaker. Record the exact mass.
-
Dissolution: Dissolve the THAM in approximately 50 mL of deionized water.
-
Indicator: Add 2-3 drops of Bromocresol Green indicator to the THAM solution. The solution will be blue.
-
Titration: Titrate the THAM solution with the prepared ~0.1 M HCl solution from a burette until the color changes from blue to a persistent green at the endpoint.
-
Replicates: Repeat the titration at least two more times with fresh portions of THAM.
Protocol 3: Preparation of Approximate 0.1 M this compound Solution
-
Calculation: The molecular weight of this compound (C₂H₉ClN₂) is approximately 96.56 g/mol . To prepare a 0.1 M solution, you will need approximately 9.656 g per liter.
-
Weighing: Accurately weigh approximately 2.414 g of this compound into a 250 mL beaker.
-
Dissolution: Add approximately 150 mL of deionized water to the beaker and stir with a magnetic stirrer until the solid is completely dissolved.
-
Transfer: Quantitatively transfer the solution to a 250 mL volumetric flask.
-
Final Volume: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Dilute the solution to the 250 mL mark with deionized water, cap, and invert several times to ensure a homogeneous solution.
Protocol 4: Standardization of this compound Solution
-
Pipetting: Pipette a 25.00 mL aliquot of the prepared ~0.1 M this compound solution into a 250 mL Erlenmeyer flask.
-
Indicator: Add 2-3 drops of Bromocresol Green indicator to the solution.
-
Titration: Titrate the this compound solution with the standardized 0.1 M HCl solution from a burette until the endpoint is reached, indicated by a sharp color change.
-
Replicates: Repeat the titration at least two more times with fresh aliquots of the this compound solution.
Data Presentation and Calculations
Standardization of HCl Solution
| Trial | Mass of THAM (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of HCl used (mL) | Molarity of HCl (mol/L) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average | |||||
| Standard Deviation |
Calculation of HCl Molarity:
Molarity of HCl = (Mass of THAM) / (Molecular Weight of THAM × Volume of HCl in L)
(Molecular Weight of THAM = 121.14 g/mol )
Standardization of this compound Solution
| Trial | Volume of this compound (mL) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of HCl used (mL) | Molarity of this compound (mol/L) |
| 1 | 25.00 | ||||
| 2 | 25.00 | ||||
| 3 | 25.00 | ||||
| Average | |||||
| Standard Deviation |
Calculation of this compound Molarity:
Molarity of this compound = (Molarity of HCl × Volume of HCl used in L) / Volume of this compound in L
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or a fume hood, especially when handling concentrated hydrochloric acid.
-
Ethylenediamine and its salts can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3][4][5][6]
Storage and Stability
Store the standardized this compound solution in a tightly sealed, properly labeled container in a cool, dry place. The stability of the solution should be periodically checked by re-standardization, especially if it is to be used over a long period.
References
- 1. analytical demo – Chemistry Activities [wisc.pb.unizin.org]
- 2. Sciencemadness Discussion Board - Titration of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. library.aocs.org [library.aocs.org]
- 4. Primary and Secondary Standards | Pharmaguideline [pharmaguideline.com]
- 5. Ethylenediamine (NH2CH2CH2NH2, abbreviated en) is an organic - McMurry 8th Edition Ch 17 Problem 147 [pearson.com]
- 6. store.astm.org [store.astm.org]
Application of ethylenediamine monohydrochloride in the synthesis of chelating agents like EDTA.
Application Notes: Synthesis of EDTA from Ethylenediamine Precursors
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a potent aminopolycarboxylic acid and a hexadentate chelating agent, renowned for its ability to sequester metal ions.[1][2] This property makes it an indispensable compound in various fields, including medicine for chelation therapy, in industrial settings as a water softener, in the textile industry to prevent color modification by metal impurities, and as a preservative in food and cosmetic products.[3][4] The primary synthetic backbone of EDTA is ethylenediamine, a bidentate ligand that serves as the starting point for building the final chelating structure.[5]
While industrial synthesis predominantly uses ethylenediamine in its free base form (H₂NCH₂CH₂NH₂), laboratory or specific production scenarios might start with its salt, ethylenediamine monohydrochloride.[1] This document provides detailed application notes and protocols on the synthesis of EDTA, clarifying the necessary steps when utilizing this compound as the initial precursor.
Synthesis Methodologies Overview
The production of EDTA has evolved since its first synthesis. The two primary methods discussed are the historical Münz synthesis and the modern industrial standard, the alkaline cyanomethylation process.
-
Münz Synthesis (Historical Method) : First described in 1935 by Ferdinand Münz, this method involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide.[6] While historically significant, it is no longer commercially viable due to significant contamination of the final product with sodium chloride.
-
Alkaline Cyanomethylation (Industrial Standard) : This is the major commercial route for EDTA synthesis. It involves reacting ethylenediamine with formaldehyde and a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN), under alkaline conditions.[1] This process first yields the tetrasodium salt of EDTA (Na₄EDTA), which can then be acidified to produce the free acid form (H₄EDTA).[1] This method is highly efficient, with yields often exceeding 90%. A common impurity in this process is nitrilotriacetic acid (NTA), which can be formed as a byproduct. The two-step "Singer synthesis" was later developed to produce a much purer form of EDTA by separating the cyanomethylation and hydrolysis steps.[6]
Role of this compound
Industrial processes typically use ethylenediamine, a liquid base. This compound is a solid salt form, which is more stable and easier to handle. To be used in the alkaline cyanomethylation synthesis, the monohydrochloride salt must first be neutralized to generate the reactive free base, ethylenediamine. This is typically achieved by reacting it with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH).
[H₃N⁺CH₂CH₂NH₂]Cl⁻ + NaOH → H₂NCH₂CH₂NH₂ + NaCl + H₂O
This initial neutralization step is critical for the subsequent reaction with formaldehyde and cyanide to proceed efficiently.
Quantitative Data Summary
The following table summarizes key quantitative data for different EDTA synthesis methods.
| Synthesis Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages/Impurities |
| Münz Synthesis | Ethylenediamine, Chloroacetic Acid, NaOH | 71-80%[7] | Avoids use of cyanide. | High contamination with Sodium Chloride (NaCl).[6] |
| One-Step Cyanomethylation | Ethylenediamine, Formaldehyde, Sodium Cyanide | >90% | High yield, cost-effective for industrial scale.[1] | Contamination with Nitrilotriacetic acid (NTA). |
| Two-Step Singer Synthesis | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | >96%[6] | Produces a very pure form of EDTA salt.[6] | More complex process involving intermediate separation.[6] |
Experimental Protocols
Protocol 1: Synthesis of Tetrasodium EDTA (Na₄EDTA) via Alkaline Cyanomethylation
This protocol is a representative laboratory-scale adaptation of the industrial one-step cyanomethylation process, starting from this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Sodium Cyanide (NaCN)
-
Formaldehyde solution (37% w/w)
-
Deionized Water
-
Reaction vessel with stirring, heating, and pH monitoring capabilities
-
Fume hood
Procedure:
-
Neutralization: In the reaction vessel, dissolve a calculated amount of this compound in deionized water. Under constant stirring, slowly add a stoichiometric equivalent of sodium hydroxide to neutralize the salt and form the free ethylenediamine base. Monitor the pH to ensure complete neutralization (pH > 11).
-
Reaction Setup: Add an aqueous solution of sodium cyanide to the ethylenediamine solution. Heat the mixture to approximately 90-95°C.[8]
-
Addition of Formaldehyde: Slowly and continuously add the formaldehyde solution to the heated reaction mixture over a period of 3-4 hours, maintaining the temperature at 95-105°C. Ammonia gas will be evolved during the reaction and must be handled in a well-ventilated fume hood.[9][10]
-
Reaction Completion: After the formaldehyde addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion. The result is an aqueous solution of tetrasodium EDTA (Na₄EDTA).[10]
-
Purification (Optional): The resulting solution can be cooled and treated with activated carbon to decolorize it before filtration.[10]
Protocol 2: Conversion of Tetrasodium EDTA to H₄EDTA (Free Acid)
Materials:
-
Na₄EDTA solution (from Protocol 1)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Acidification: Cool the Na₄EDTA solution to room temperature. Under vigorous stirring, slowly add concentrated hydrochloric acid or sulfuric acid.[6]
-
Precipitation: Monitor the pH continuously. As the pH drops below 3, the free acid form of EDTA (H₄EDTA), which is poorly soluble in water, will begin to precipitate as a white solid.[9] Continue adding acid until the pH is approximately 1.5-2.0 to ensure complete precipitation.[8]
-
Isolation: Collect the white crystalline EDTA precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove residual salts (like NaCl or Na₂SO₄) and any soluble impurities like NTA.
-
Drying: Dry the purified EDTA product in an oven at a moderate temperature (e.g., 100-110°C) until a constant weight is achieved.
Visualizations
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Ethylene Diamine Tetraacetic Acid Plant | Synopsis Chemitech [synopsischemitech.com]
- 4. EDTA: Everything You Need To Know About It And More - Chemtoll [chemtoll.co.za]
- 5. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. CN1388113A - Production process of ethylene diamine tetraacetic acid and its salt with hydrocyanic acid synthesis gas as raw material - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN101723842A - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of Materials with Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various materials using ethylenediamine monohydrochloride. These methodologies are relevant for a wide range of applications, including the development of drug delivery systems, antimicrobial surfaces, and platforms for cellular interaction.
Application Notes
Ethylenediamine (EDA) is a versatile bifunctional molecule widely used for introducing primary amine groups onto material surfaces. The monohydrochloride salt of ethylenediamine offers a more stable, solid alternative to the free base, which is a volatile and corrosive liquid. The primary amine groups introduced by EDA functionalization can serve as reactive sites for the covalent attachment of various molecules, such as drugs, targeting ligands, or biomolecules. This surface modification can significantly alter the material's properties, enhancing its functionality for specific applications in research and drug development.
Key applications of ethylenediamine-functionalized materials include:
-
Drug Delivery: Amine-functionalized surfaces can be used to load and control the release of therapeutic agents. The positive charge of protonated amines at physiological pH can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.[1][2]
-
Biomolecule Conjugation: The primary amines serve as anchor points for the covalent attachment of proteins, peptides, and antibodies, which is crucial for creating targeted drug delivery systems and biocompatible implants.
-
Antimicrobial Surfaces: The cationic nature of protonated amine groups can impart antimicrobial properties to the material surface.
-
Gene Delivery: Amine-functionalized nanoparticles can form complexes with negatively charged nucleic acids (DNA, siRNA) and facilitate their delivery into cells.
-
Heavy Metal Chelation: The lone pair of electrons on the nitrogen atoms can chelate heavy metal ions, making these materials useful for water purification and remediation.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of different material types with ethylenediamine. Note that while many protocols utilize ethylenediamine (free base), these can be adapted for this compound by including a deprotonation step, typically by adding a non-nucleophilic base to the reaction mixture to free the amine groups for reaction.
Protocol 1: Functionalization of Carboxylated Nanoparticles (e.g., Carbon Nanoparticles, PLGA Nanoparticles)
This protocol describes the amidation reaction between carboxyl groups on the nanoparticle surface and ethylenediamine, facilitated by a coupling agent.
Materials:
-
Carboxylated nanoparticles (e.g., glucose-derived carbon nanoparticles, PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 5.5-6.5) by sonication to achieve a homogeneous suspension.
-
Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 2:1 for each is recommended. Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.
-
Deprotonation of this compound: In a separate vial, dissolve this compound in a suitable solvent (e.g., DMF). Add a non-nucleophilic base such as triethylamine (TEA) in a 2:1 molar ratio to the this compound to deprotonate the amine groups.
-
Amidation Reaction: Add the deprotonated ethylenediamine solution to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
Purification:
-
Centrifugation: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water or PBS. Repeat this washing step three times to remove unreacted reagents.
-
Dialysis: Alternatively, transfer the reaction mixture into a dialysis bag and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Characterization: Characterize the amine-functionalized nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amide bonds and amine groups, and X-ray Photoelectron Spectroscopy (XPS) to quantify the surface nitrogen content. The number of surface amine groups can be quantified using colorimetric assays like the Orange II or ninhydrin assay.[4][5]
Protocol 2: Surface Modification of Polymers (e.g., PLGA Films)
This protocol is adapted for the surface functionalization of a biocompatible polymer, poly(lactic-co-glycolic acid) (PLGA), to enhance cancer cell isolation.[6]
Materials:
-
PLGA films or scaffolds
-
This compound
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure:
-
PLGA Surface Preparation: Clean the PLGA material by rinsing with ethanol and then deionized water.
-
Deprotonation of this compound: Prepare a solution of this compound in a suitable solvent. Add TEA to deprotonate the amine groups.
-
Aminolysis Reaction: Immerse the PLGA material in the deprotonated ethylenediamine solution. The reaction time and temperature will influence the degree of functionalization and should be optimized. A typical starting point is incubation at 37°C for 2 hours. This process cleaves the ester bonds on the PLGA surface and introduces amine groups.
-
Washing: After the reaction, thoroughly wash the functionalized PLGA material with deionized water to remove any unreacted ethylenediamine and byproducts.
-
Drying: Dry the functionalized material under vacuum or in a desiccator.
-
Characterization: Confirm the presence of amine groups on the surface using FTIR, XPS, or contact angle measurements.
Data Presentation
Table 1: Quantitative Data on Ethylenediamine Functionalization of Materials
| Material | Functionalization Method | Quantitative Metric | Value | Reference |
| Glucose-derived Carbon Nanoparticles | Amidation with EDC/HATU | Cadmium Adsorption Capacity | 18.708 mg/g | [7] |
| Poly(ethylene terephthalate) (PET) films | Aminolysis | Amine Group Surface Density | 5 to 200 pmol/mm² | [4] |
| PLGA | Aminolysis and Antibody Conjugation | Cancer Cell Capture Yield (MCF-7) | 92% | [6] |
| Magnetic Polymers | Suspension Polymerization | Cr(VI) Adsorption Capacity | 32.15 to 61.35 mg/g | [3] |
Table 2: Drug Loading and Release from Ethylenediamine-Functionalized Carriers
| Carrier Material | Drug | Drug Loading Capacity (%) | Release Kinetics Model | Key Findings | Reference |
| PLGA-based Zwitterionic Polymer | - | Not specified | pH-dependent | Enhanced cellular uptake in acidic tumor environments. | [2] |
| Ethylcellulose Matrix | Ciprofloxacin | Not specified | Zero-order or near zero-order | Increased polymer concentration extended drug release up to 24 hours. | [8] |
| Polymeric Micelles | Doxorubicin | High (in hydrophobic core) | pH-sensitive | pH-induced release in acidic environments. | [9] |
| FucoPol Hydrogel Membranes | Diclofenac | High | Non-Fickian diffusion | Initial burst release followed by sustained release. | [10] |
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Nanoparticle Functionalization
Diagram 2: Cellular Uptake Pathways of Amine-Functionalized Nanoparticles
Diagram 3: Logical Relationship for Drug Delivery Application
References
- 1. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethylenediamine assisted functionalization of self-organized poly (d, l-lactide-co-glycolide) patterned surface to enhance cancer cell isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of ethylenediamine functionalized graphene loaded with Pt and its application in water electrolysis [journal.buct.edu.cn]
- 9. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Ethylenediamine and its Monohydrochloride Salt in Fungicide and Pesticide Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (EDA) and its monohydrochloride salt are pivotal building blocks in the synthesis of a diverse range of fungicides and pesticides. Their bifunctional nature, possessing two primary amine groups, allows for the construction of various heterocyclic and polymeric structures that form the backbone of many commercially significant agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key fungicides derived from ethylenediamine, including ethylenebisdithiocarbamates (EBDCs), mandipropamid, and ethylenediamine-copper complexes. It also explores the specific, albeit less common, role and potential advantages of using ethylenediamine monohydrochloride in these synthetic pathways.
Introduction: Ethylenediamine as a Key Precursor in Agrochemicals
Ethylenediamine is a widely utilized intermediate in the chemical industry for the production of numerous industrial chemicals.[1] In the agricultural sector, it is a fundamental precursor for several classes of fungicides and pesticides.[2] Its utility stems from its ability to react with various electrophiles to form stable and biologically active molecules. The most prominent application of ethylenediamine in fungicide synthesis is in the production of the ethylenebisdithiocarbamate (EBDC) class of fungicides, which includes commercially important compounds like Mancozeb, Zineb, Metiram, and Maneb.[3] Furthermore, ethylenediamine is a key reagent in the synthesis of the carboxylic acid amide (CAA) fungicide, mandipropamid, and in the formation of copper-based fungicides.
While ethylenediamine is typically used as the free base, its monohydrochloride salt can serve as an alternative starting material. The use of an amine hydrochloride salt can offer advantages in certain synthetic contexts, such as improved stability, easier handling of a solid reagent, and controlled reactivity by modulating the basicity of the reaction medium.[4]
Synthesis of Ethylenebisdithiocarbamate (EBDC) Fungicides
The EBDC fungicides are a major class of broad-spectrum, protective fungicides used to control a wide range of fungal diseases on various crops. The general synthesis involves the reaction of ethylenediamine with carbon disulfide, followed by the introduction of metal salts.
General Signaling Pathway for EBDC Synthesis
The synthesis of EBDCs follows a common pathway where the nucleophilic amine groups of ethylenediamine attack the electrophilic carbon of carbon disulfide.
Caption: General synthesis pathway for EBDC fungicides.
Application Note: Synthesis of Zineb
Zineb, a zinc-containing EBDC, is produced by the reaction of the sodium salt of ethylenebis(dithiocarbamic acid) (nabam) with zinc sulfate.[5][6]
Experimental Protocol: Laboratory-Scale Synthesis of Zineb [5]
-
Preparation of Nabam Solution: In a 500 mL beaker, dissolve 25.6 g (0.1 mol) of nabam (disodium ethylenebisdithiocarbamate) in 200 mL of deionized water with gentle stirring.
-
Preparation of Zinc Sulfate Solution: In a separate 250 mL beaker, dissolve 28.8 g (0.1 mol) of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 150 mL of deionized water.
-
Precipitation of Zineb: Place the nabam solution on a magnetic stirrer and slowly add the zinc sulfate solution dropwise while stirring continuously at room temperature. A pale yellow precipitate of Zineb will form immediately.
-
Reaction Completion: Continue stirring the mixture for 30-60 minutes to ensure the reaction is complete.
-
Isolation and Purification: Collect the Zineb precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with three 50 mL portions of deionized water to remove unreacted starting materials and sodium sulfate byproduct.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a pale yellow powder.
| Parameter | Value | Reference |
| Nabam | 25.6 g (0.1 mol) | [5] |
| Zinc Sulfate Heptahydrate | 28.8 g (0.1 mol) | [5] |
| Theoretical Yield of Zineb | 27.58 g | [5] |
| Appearance | Pale yellow powder | [5] |
Application Note: Synthesis of Mancozeb
Mancozeb is a coordination complex of zinc and manganese with ethylenebis(dithiocarbamate). Its synthesis involves the reaction of nabam with both manganese and zinc salts.
Experimental Protocol: General Industrial Synthesis of Mancozeb
The industrial production of Mancozeb typically involves the following steps:
-
Nabam Formation: Reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide to form an aqueous solution of nabam.
-
Complexation: The nabam solution is then reacted with a mixture of manganese and zinc salts (e.g., manganese sulfate and zinc sulfate) under controlled pH and temperature to precipitate Mancozeb.
-
Isolation and Drying: The resulting slurry is filtered, and the Mancozeb is dried.
| Reactant | Molar Ratio (Typical) |
| Ethylenediamine | 1 |
| Carbon Disulfide | 2 |
| Sodium Hydroxide | 2 |
| Manganese Salt | Variable |
| Zinc Salt | Variable |
Note: The precise ratios of manganese and zinc salts are proprietary to manufacturers and influence the final product's characteristics.
Application Note: Synthesis of Metiram
Metiram is a polymeric complex of zineb and polyethylene thiuram disulfide.
Experimental Protocol: Industrial Synthesis of Metiram [7][8]
-
Intermediate Formation: Ethylenediamine is reacted with carbon disulfide in an ammonia solution to form ammonium ethylenebis(dithiocarbamate).
-
Polymerization: This intermediate is then reacted with zinc chloride and hydrogen peroxide to induce polymerization, forming a precipitate.
-
Final Product: The resulting product is a gel-like filter cake, which upon drying yields Metiram.
Synthesis of Mandipropamid
Mandipropamid is a carboxylic acid amide (CAA) fungicide effective against oomycete pathogens. Its synthesis is a multi-step process where ethylenediamine is utilized in an early step.
Signaling Pathway for Mandipropamid Synthesis (Simplified)
A key step in one synthetic route to mandipropamid involves a Henry reaction between vanillin and nitromethane, catalyzed by ethylenediamine, to form an intermediate which is later converted to the necessary amine.
Caption: Simplified synthetic pathway for Mandipropamid.
Experimental Protocol: Synthesis of (E)-2-Methoxy-4-(2-nitrovinyl)phenol[9][10]
-
Reaction Setup: To a solution of vanillin (5.0 g, 33 mmol) in nitromethane (20.0 mL, 329 mmol), add ethylenediamine (40 µL, 0.65 mmol).
-
Reaction: Heat the resulting mixture at reflux for 2 hours.
-
Work-up: Remove the volatiles by vacuum distillation to obtain a yellowish solid.
-
Purification: Triturate the solid in aqueous methanol (CH₃OH-H₂O, 2:1, 20 mL). Collect the pale yellow crystals by filtration and rinse with aqueous methanol.
| Reactant | Quantity | Moles |
| Vanillin | 5.0 g | 33 mmol |
| Nitromethane | 20.0 mL | 329 mmol |
| Ethylenediamine | 40 µL | 0.65 mmol |
Synthesis of Ethylenediamine Copper Fungicides
Ethylenediamine forms stable chelate complexes with copper ions, which exhibit fungicidal properties. These complexes have a low concentration of free copper ions, reducing phytotoxicity.[9]
Experimental Protocol: Preparation of Ethylenediamine Copper Chelate Solution[11][12]
-
Reaction Setup: In a suitable vessel, add 26 parts by weight of copper sulfate to 60 parts by weight of water.
-
Reaction: While stirring, slowly add 14 parts by weight of ethylenediamine. The reaction is exothermic.
-
Cooling: After the addition is complete and the solids have dissolved, allow the solution to cool.
-
Product: The resulting deep blue-purple solution is the ethylenediamine copper chelate, containing approximately 6.5% copper.
| Component | Parts by Weight |
| Copper Sulfate | 26 |
| Water | 60 |
| Ethylenediamine | 14 |
The Role of this compound
While less common in the literature for fungicide synthesis, this compound can be a valuable precursor. As a solid, it is often easier and safer to handle and weigh than the corrosive liquid free base. Its reduced basicity compared to the free diamine can be advantageous in controlling reaction rates and selectivity, particularly in reactions sensitive to high pH. In reactions requiring acidic or near-neutral conditions, the hydrochloride salt can be used directly, avoiding the need for an additional acid. For reactions requiring the free base, the monohydrochloride can be neutralized in situ.
Workflow: Using this compound
Caption: Decision workflow for using this compound.
Conclusion
Ethylenediamine and its monohydrochloride salt are versatile and indispensable reagents in the synthesis of a variety of important fungicides and pesticides. The choice between the free base and the monohydrochloride salt depends on the specific requirements of the synthetic step, including desired reactivity, handling properties, and reaction conditions. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of agrochemical development, facilitating the efficient and safe synthesis of these vital crop protection agents.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Zineb: Overview, Preparation and Toxicological Effects_Chemicalbook [chemicalbook.com]
- 7. Buy Metiram | 9006-42-2 | >98% [smolecule.com]
- 8. fao.org [fao.org]
- 9. CN105309427B - Ethylenediamine copper fungicide composition and preparation method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethylenediamine Monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of ethylenediamine monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities often originate from the synthesis of the parent compound, ethylenediamine. These can include:
-
Higher Polyethyleneamines: Such as diethylenetriamine (DETA) and triethylenetetramine (TETA).[1]
-
Water: Ethylenediamine is hygroscopic and readily absorbs moisture from the air.
-
Carbamates: Formed by the reaction of ethylenediamine with atmospheric carbon dioxide.[2]
-
Related Salts: The presence of ethylenediamine dihydrochloride is a common impurity.
-
Residual Solvents: Solvents used during the synthesis or initial purification steps.
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying solid compounds like this compound. This technique relies on the differences in solubility between the desired compound and its impurities in a selected solvent system at varying temperatures. A properly executed recrystallization can significantly improve the purity of the final product.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the this compound completely when hot but poorly when cold. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amine hydrochlorides, a mixture of a polar solvent in which the salt is soluble (like water or ethanol) and a less polar co-solvent (an "anti-solvent") is often effective.[3] A water and ethanol mixture is a common choice for this type of salt.
Q4: How can I assess the purity of my this compound before and after purification?
A4: Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography (GC): Particularly with a flame ionization detector (GC-FID), this method is effective for separating and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities. A method involving pre-column derivatization has been developed for the determination of ethylenediamine.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Quantitative NMR (qNMR): This technique can be used for the absolute or relative quantification of the main component and impurities.
Troubleshooting Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The cooling process was too rapid. - The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The solution is too concentrated. - The cooling process is too fast. - The melting point of the solute is lower than the boiling point of the solvent. | - Add a small amount of hot solvent to the oil, reheat until the solution is clear, and then cool slowly. - Use a different solvent system with a lower boiling point. - Try a solvent mixture where the compound is less soluble. |
| Colored Crystals | - The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can adsorb the desired product, reducing the yield. |
| Low Yield of Purified Product | - The compound is significantly soluble in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound using a two-solvent recrystallization system (Ethanol-Water).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently to facilitate dissolution.
-
-
Addition of Anti-Solvent:
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
-
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Signaling Pathway for Purity Assessment
Caption: Purity assessment workflow.
References
Optimizing reaction conditions for synthesis using ethylenediamine monohydrochloride.
Technical Support Center: Ethylenediamine Monohydrochloride in Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using this compound in chemical synthesis.
Troubleshooting Guide
This section addresses common problems encountered during synthesis, offering potential causes and solutions.
1. Q: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to the nature of this compound.
-
Incomplete Deprotonation: this compound is a salt and requires neutralization to liberate the free, nucleophilic ethylenediamine. If deprotonation is incomplete, the concentration of the active reagent is lower than calculated, leading to reduced product formation.
-
Solution: Ensure at least one molar equivalent of a suitable base is added to neutralize the hydrochloride. The choice of base is critical and depends on the reaction's sensitivity to different pH levels and the solubility of the resulting salt byproduct. Common bases include sodium hydroxide, potassium carbonate, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
-
Sub-optimal pH: The nucleophilicity of the amine groups is highly pH-dependent. At low pH, the amines are protonated and non-nucleophilic. At very high pH, side reactions or degradation of other reagents may occur.
-
Solution: The optimal pH for a reaction is often determined empirically. A pH range of 7.0–10.0 is a common starting point for reactions involving amine nucleophiles.[2] Consider performing small-scale trials at varying pH levels to identify the optimal condition for your specific substrate.
-
-
Competing Side Reactions: The free ethylenediamine has two nucleophilic amine groups. This can lead to the formation of di-substituted byproducts, reducing the yield of the desired mono-substituted product.
-
Solution: To favor mono-substitution, one can use a large excess of ethylenediamine relative to the other reactant. Alternatively, employing a mono-protected ethylenediamine derivative, such as N-Boc-ethylenediamine, allows for controlled, sequential functionalization.[3]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
2. Q: I am observing significant amounts of an insoluble precipitate during my reaction. What is it and how can I manage it?
A: The precipitate is likely the salt byproduct formed from the neutralization of the hydrochloride and the added base.
-
Identification: For example, if you use sodium hydroxide (NaOH) to neutralize this compound (EDA·HCl), sodium chloride (NaCl) will precipitate, especially in organic solvents.
-
Management:
-
Solvent Choice: Select a solvent where your desired product is soluble but the salt byproduct is not. This can simplify purification, as the salt can be removed by filtration.
-
Base Selection: Using an organic base like triethylamine will form triethylammonium chloride, which has better solubility in some organic solvents than inorganic salts.
-
Aqueous Workup: The salt can be easily removed during an aqueous workup by washing the organic layer with water.
-
3. Q: How can I purify my product from unreacted ethylenediamine and its salts?
A: The purification strategy depends on the properties of your product.
-
Extraction: If your product is soluble in an organic solvent and unreacted ethylenediamine is protonated (at acidic pH), an acid wash (e.g., dilute HCl) can remove the unreacted amine into the aqueous layer. Conversely, a basic wash can remove acidic impurities.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from ethylenediamine (b.p. 116-117 °C), distillation can be effective.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing soluble impurities like residual ethylenediamine or its salts.
-
Chromatography: Column chromatography is a versatile method for separating compounds with different polarities. Since ethylenediamine is very polar, it tends to stick to silica gel. Eluting with a solvent system containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) can help move it off the column if necessary.
Purification Method Selection
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
1. Q: What is the role of the hydrochloride in this compound?
A: Ethylenediamine is a volatile, corrosive, and hygroscopic liquid that can absorb carbon dioxide from the air.[4][5] The hydrochloride salt form is a stable, crystalline solid that is easier to handle, weigh, and store.[6] The hydrochloride must be neutralized with a base to generate the reactive free diamine in situ for synthesis.[1]
2. Q: How do I prepare the free ethylenediamine base from its hydrochloride salt?
A: To prepare the free base, you can dissolve the this compound in a suitable solvent and add a stoichiometric equivalent of a base.
-
Using an Inorganic Base: Adding a strong base like sodium hydroxide (NaOH) or a weaker base like potassium carbonate (K2CO3) will neutralize the HCl, forming NaCl or KCl, respectively.[1][7] The free amine can then be extracted into an organic solvent or distilled.
-
Using an Organic Base: A non-nucleophilic organic base such as triethylamine (TEA) can be used. The resulting triethylammonium chloride salt may be more soluble in organic solvents, which might require an aqueous wash for removal.
-
Alternative Methods: For industrial applications, electrodialysis has been used to separate the amine from the chloride.[8]
3. Q: What solvents are compatible with reactions involving ethylenediamine?
A: The choice of solvent depends on the specific reaction.
-
Protic Solvents: Alcohols like methanol and ethanol are often suitable, as they can dissolve the hydrochloride salt and the resulting free base.
-
Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used, especially when the presence of protic solvents would interfere with the reaction.
-
Water: Aqueous solutions can be used, particularly for the formation of metal complexes.[9] The solubility of ethylenediamine dihydrochloride in water is excellent.[9]
4. Q: What are the primary safety precautions when working with ethylenediamine and its salts?
A: Ethylenediamine and its salts are hazardous. Always consult the Safety Data Sheet (SDS) before use.[4][5][10][11]
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Sensitizer: May cause allergic skin reactions and asthma-like symptoms if inhaled.[6][12]
-
Toxicity: Harmful if swallowed or in contact with skin.[4]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[10]
5. Q: My reaction is turning yellow/brown upon heating. What is causing the discoloration?
A: Discoloration upon heating can be a sign of decomposition or oxidation.[13] Ethylenediamine can be susceptible to air oxidation, especially at elevated temperatures in the presence of certain reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Ethylenediamine | ||
| Molar Mass | 60.10 g/mol | [7] |
| Boiling Point | 116-117 °C | [14] |
| Density | 0.899 g/cm³ | [7] |
| This compound | ||
| Molar Mass | 96.56 g/mol | N/A |
| Appearance | Crystalline Solid | [6] |
| Ethylenediamine Dihydrochloride | ||
| Molar Mass | 133.02 g/mol | [6] |
| Appearance | White Crystalline Solid | [6] |
| Solubility in Water | Highly Soluble | [9] |
Table 2: Example Reaction Conditions for Synthesis of Ethylenediamine
| Method | Reactants | Catalyst/Conditions | Selectivity/Yield | Reference(s) |
| Dichloroethane Method | 1,2-dichloroethane, Ammonia | 180 °C, High Pressure | Byproducts include DETA, TETA | [7][15] |
| Ethylene Glycol Amination | Ethylene Glycol, Ammonia | NiO/CuO/Al₂O₃ catalyst, 180 °C, 0.6 MPa | 56.7% selectivity to EDA | [16][17] |
| Ethanolamine Amination | Ethanolamine, Ammonia | Nickel heterogeneous catalysts | Industrial route | [7] |
Experimental Protocols
Protocol 1: In Situ Generation of Free Ethylenediamine for Synthesis
This protocol describes the neutralization of this compound for direct use in a subsequent reaction.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to the vessel to create a suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. The suspension may become clearer as the more soluble triethylammonium chloride forms.
-
The resulting solution/suspension containing free ethylenediamine is now ready for the addition of the next reagent (e.g., an acyl chloride or alkyl halide).[3]
Protocol 2: Preparation and Isolation of Tris(ethylenediamine)cobalt(III) Chloride
This protocol is an example of using ethylenediamine in coordination chemistry.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine
-
30% Hydrogen peroxide (H₂O₂)
-
6M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate (12 g) in 35 mL of distilled water in a beaker.[18]
-
In a separate beaker cooled in an ice bath, carefully add ethylenediamine (9 mL) to 25 mL of distilled water.[18]
-
Add 8.5 mL of 6M HCl to the cooled ethylenediamine solution.[18]
-
Add the cobalt chloride solution to the ethylenediamine hydrochloride solution with stirring.
-
Slowly, and with caution, add 10 mL of 30% hydrogen peroxide dropwise to the mixture. The solution will heat up and change color as Co(II) is oxidized to Co(III).[18]
-
Boil the solution to reduce its volume by approximately half.
-
Cool the solution to room temperature.
-
Add 50 mL of 37% HCl, followed by 100 mL of ethanol, to precipitate the orange tris(ethylenediamine)cobalt(III) chloride complex.[18]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure orange crystals.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. A pH-responsive production of hydroxyl radical in Fenton process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. carlroth.com [carlroth.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. What are the side effects of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 13. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]
- 17. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Common side reactions with ethylenediamine monohydrochloride and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylenediamine monohydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Poor or No Reaction
Q: I am not observing the expected product formation in my reaction with this compound. What could be the cause?
A: Several factors could contribute to poor or no reactivity. A common issue is the basicity of the reaction medium. Since this compound is a salt, one of the amine groups is protonated. For this amine group to act as a nucleophile, a base is often required to deprotonate it.
Troubleshooting Steps:
-
Check the Reaction pH/Basicity: Ensure a suitable base is present in the reaction mixture if your protocol requires the free diamine. The choice of base and its stoichiometry are critical.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction and that the reactants are sufficiently soluble.
-
Reagent Quality: Verify the purity of your this compound. Impurities from its synthesis, such as higher-order amines or water, could interfere with the reaction.[1]
-
Reaction Conditions: Confirm that the temperature and reaction time are optimal for your specific transformation.
Issue 2: Formation of Multiple Products (Di-substitution vs. Mono-substitution)
Q: My reaction is yielding a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A: Achieving selective mono-substitution is a common challenge due to the presence of two nucleophilic amine groups. This compound is often used specifically to favor mono-substitution, as the protonated amine is less reactive. However, reaction conditions can still lead to di-substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of this compound relative to your other reactant. This statistically favors the mono-substituted product.
-
Slow Addition: Add the electrophilic reagent slowly to the reaction mixture. This keeps its concentration low and reduces the likelihood of a second reaction with the already mono-substituted product.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the more reactive, unprotonated amine.
-
pH Control: Carefully controlling the pH can help maintain the protonation of one amine group, thus preventing di-substitution.[2] An acidic buffer can be employed to keep the mono-substituted product protonated and less reactive.[2]
Issue 3: Polymerization or Oligomerization
Q: I am observing the formation of an insoluble precipitate or a viscous oil, suggesting polymerization. How can I prevent this?
A: Ethylenediamine is a bifunctional molecule and can act as a monomer in polymerization reactions, especially with bifunctional electrophiles.
Troubleshooting Steps:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (polymerization) and favor the desired intramolecular reaction or simple substitution.
-
Protecting Groups: If applicable to your synthesis, consider using an orthogonal protecting group strategy to selectively block one amine, perform the desired reaction, and then deprotect. The use of the monohydrochloride is a form of in situ protection.
-
Strict Stoichiometry: Ensure precise control over the stoichiometry of your reactants to avoid an excess of either the diamine or the electrophile, which could initiate polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most common side reactions include:
-
Di-substitution: Reaction at both amine groups when mono-substitution is desired.
-
Oligomerization/Polymerization: Formation of longer chains or polymers, especially with di- or poly-functional reagents.[3]
-
Formation of Piperazine Derivatives: Intramolecular cyclization can occur under certain conditions, leading to byproducts like aminoethylpiperazine.[4][5][6] This is more common in syntheses starting from ethanolamine or other ethylene amines but can occur as a side reaction.[5]
-
Reaction with Carbon Dioxide: Ethylenediamine can react with atmospheric CO2 to form carbamates, which may appear as a white precipitate.[7] This can be avoided by handling the reagent under an inert atmosphere.
Q2: How does using this compound help in avoiding side reactions?
A2: The monohydrochloride salt exists in equilibrium with the free diamine and the diprotonated form. In this salt, one amine group is protonated, rendering it significantly less nucleophilic. This difference in reactivity between the two amine groups allows for selective reaction at the free amine, thus promoting mono-substitution and reducing the likelihood of di-substitution and polymerization.[8][9][10]
Q3: What are the typical impurities in commercial this compound and how can they affect my experiment?
A3: Industrial synthesis of ethylenediamine can result in several byproducts that may be present as impurities. These include:
-
Higher Ethylene Amines: Diethylenetriamine (DETA) and triethylenetetramine (TETA) are common byproducts.[1] These can compete in the reaction, leading to a mixture of products.
-
Water: Ethylenediamine is hygroscopic and may contain water, which can interfere with moisture-sensitive reactions.
-
Ammonium Chloride: Depending on the synthetic route, residual ammonium chloride may be present.
It is recommended to use a high-purity grade of this compound for sensitive applications or to purify the material before use.
Q4: Can this compound be used in the synthesis of metal complexes? Are there any specific side reactions to consider?
A4: Yes, it is commonly used in the synthesis of coordination complexes.[11] The monohydrochloride can be a convenient starting material. A base is typically added to deprotonate the amine groups, allowing them to coordinate to the metal center. A potential issue is the incomplete formation of the desired complex if the stoichiometry of the base is insufficient. In some cases, the chloride counter-ion can also coordinate to the metal, leading to a mixed-ligand complex.
Quantitative Data Summary
| Side Reaction/Issue | Contributing Factors | Mitigation Strategy | Typical Yield Improvement |
| Di-substitution | High concentration, rapid addition of electrophile, high temperature, incorrect stoichiometry. | Slow addition, use of excess diamine salt, lower temperature, pH control. | Can increase mono-product selectivity from <50% to >80% in some cases.[8][12] |
| Polymerization | Use of bifunctional reagents, high concentration. | High dilution, precise stoichiometry, use of protecting groups. | Highly dependent on the specific reaction system. |
| Piperazine Formation | High temperatures, presence of certain catalysts. | Optimization of reaction temperature and catalyst selection. | Varies by synthesis; can be a minor or major byproduct.[5] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine
This protocol demonstrates the use of the monohydrochloride form in situ to achieve selective mono-protection.
-
Monoprotonation: Dissolve ethylenediamine (1.0 eq.) in a suitable solvent such as aqueous methanol at 0°C.
-
Slowly add one equivalent of hydrochloric acid (HCl) while stirring. Allow the mixture to stir for 30 minutes to reach equilibrium, where the dominant species is the monoprotonated ethylenediamine.[8]
-
Boc Protection: To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.).
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and a base (e.g., NaOH solution) to neutralize the hydrochloride salt.
-
Extraction: Extract the mono-Boc-protected product with an organic solvent (e.g., diethyl ether or dichloromethane).[8]
Visualizations
Caption: Troubleshooting workflow for common issues in reactions.
Caption: Pathways leading to desired and common side products.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. asynt.com [asynt.com]
- 3. Solid-state polymerization of EDTA and ethylenediamine as one-step approach to monodisperse hyperbranched polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. bioorg.org [bioorg.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. sciforum.net [sciforum.net]
- 11. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
Storage and handling best practices for ethylenediamine monohydrochloride to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of ethylenediamine monohydrochloride to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Storage and Handling Best Practices
Proper storage and handling are crucial for maintaining the integrity of this compound. As a hygroscopic substance, it readily absorbs moisture from the atmosphere, which can affect its stability and performance in experiments.[1][2]
Key Recommendations:
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture absorption.[3] The recommended storage temperature is below +30°C.[4]
-
Inert Atmosphere: For long-term storage and to prevent degradation, handling and storing under an inert gas is advisable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4]
-
Material Appearance: this compound is typically a white to off-white crystalline solid.[1][5] Any significant change in color or consistency may indicate degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for ethylenediamine and its hydrochloride salts.
| Property | Ethylenediamine | Ethylenediamine Dihydrochloride |
| Molecular Formula | C₂H₈N₂ | C₂H₁₀Cl₂N₂ |
| Molecular Weight | 60.10 g/mol [6] | 133.02 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8] | White to off-white crystalline powder[5] |
| Melting Point | 8.5 °C | >300 °C[9] |
| Boiling Point | 116.1 °C[8] | Decomposes |
| Solubility in Water | Miscible[6][8][10] | 300 g/L (20 °C)[4][11] |
| pH | Not Applicable | 5 (100g/l, H₂O, 20℃)[4][5] |
| Hygroscopicity | Hygroscopic[6] | Hygroscopic[2] |
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in a question-and-answer format.
Issue 1: The solid has become clumpy and difficult to handle.
-
Question: My this compound powder has formed clumps and is no longer a free-flowing powder. What happened, and can I still use it?
-
Answer: This is a common issue caused by the hygroscopic nature of this compound, meaning it has absorbed moisture from the air.[1][2] While it may not be degraded, the presence of water can interfere with moisture-sensitive reactions. For non-sensitive applications, you may be able to use it after accurately determining the water content. For sensitive applications, it is best to dry the material or use a fresh, unopened container.
Issue 2: The compound has developed a yellow or brownish tint.
-
Question: The normally white this compound has developed a yellow-brown color. What could be the cause?
-
Answer: Discoloration is often a sign of degradation, particularly for the free base, ethylenediamine, which can oxidize and form a complex mixture of colored products.[12] While the hydrochloride salt is generally more stable, discoloration can still indicate the presence of impurities or degradation products. It is recommended to test the purity of the material before use.
Issue 3: Inconsistent results in my experiments.
-
Question: I am seeing inconsistent results in my synthesis, and I suspect the quality of my this compound. How can I check its purity?
-
Answer: Inconsistent results can be due to degraded or impure starting material. The purity of ethylenediamine can be assessed using Gas Chromatography with Flame Ionization Detection (GC-FID).[13] This technique separates and quantifies the components in your sample, providing an accurate assessment of its purity.[13]
Issue 4: The pH of my solution is not what I expected.
-
Question: I dissolved this compound in water, and the pH is more acidic than I anticipated. Why is this?
-
Answer: this compound is the salt of a weak base (ethylenediamine) and a strong acid (hydrochloric acid). When dissolved in water, it will produce a slightly acidic solution.[4][5] A 10% aqueous solution will have a pH of around 5.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ethylenediamine?
A1: The primary degradation pathways for ethylenediamine include:
-
Oxidation: In the presence of air, amines can be oxidized, leading to the formation of imines and a mixture of colored byproducts.[12]
-
Reaction with Carbon Dioxide: Ethylenediamine is strongly alkaline and can absorb carbon dioxide from the air to form a nonvolatile carbonate.[14]
-
Thermal Degradation: At elevated temperatures, ethylenediamine can degrade through the formation of carbamates, which can then undergo cyclization or further reactions.[15]
Q2: Is there a difference in stability between ethylenediamine and its hydrochloride salts?
A2: Yes. The hydrochloride salts are generally more stable and less susceptible to degradation from atmospheric carbon dioxide compared to the free base, which is a volatile and corrosive liquid.[6] However, the hydrochloride salts are hygroscopic and must be protected from moisture.[1][2]
Q3: Can I use this compound that has been opened for a long time?
A3: It is not recommended, especially for sensitive applications. Over time, an opened container is likely to have absorbed moisture and potentially other atmospheric components, which can affect its purity and reactivity. It is always best to use a fresh, unopened container for critical experiments.
Q4: What are some common applications of this compound in drug development?
A4: Ethylenediamine and its salts are versatile building blocks in organic synthesis.[10] They are used in the preparation of various pharmaceuticals. For example, it has been used in the synthesis of ligands for metal complexes with potential therapeutic applications and as a component in the synthesis of more complex molecules.[4][11]
Experimental Protocols
Protocol: Purity Assessment of Ethylenediamine by GC-FID
This protocol provides a general guideline for assessing the purity of ethylenediamine using Gas Chromatography with Flame Ionization Detection (GC-FID).[13]
Objective: To determine the percentage purity of an ethylenediamine sample.
Materials:
-
Ethylenediamine sample
-
High-purity solvent (e.g., methanol or ethanol) for dilution
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity ethylenediamine in the chosen solvent at a known concentration.
-
Sample Preparation: Prepare a solution of the ethylenediamine sample to be tested in the same solvent and at a similar concentration to the standard.
-
GC-FID Instrument Setup:
-
Set the injector and detector temperatures.
-
Program the oven temperature ramp.
-
Set the carrier gas flow rate.
-
Note: The exact parameters will depend on the specific instrument and column used and should be optimized accordingly.
-
-
Injection: Inject a known volume of the standard solution into the GC.
-
Analysis: Record the chromatogram and the peak area of the ethylenediamine.
-
Sample Injection: Inject the same volume of the sample solution into the GC.
-
Sample Analysis: Record the chromatogram and the peak areas of the ethylenediamine and any impurities.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the ethylenediamine in the sample to the peak area of the standard, accounting for any impurities detected.
Expected Results: A high-purity sample will show a single major peak corresponding to ethylenediamine with minimal or no other peaks. The presence of additional peaks indicates impurities.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Key storage recommendations for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 5. Ethylenediamine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethylenediamine 98 333-18-6 [sigmaaldrich.com]
- 10. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 11. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 12. reddit.com [reddit.com]
- 13. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 14. cameo.mfa.org [cameo.mfa.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Reactions with Ethylenediamine Monohydrochloride
Welcome to the technical support center for troubleshooting reactions involving ethylenediamine monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
Low yields in reactions involving this compound can often be traced back to a few key areas. Start by verifying the following:
-
Reagent Purity and Handling: Ethylenediamine and its salts are hygroscopic and can absorb atmospheric CO2 to form carbonates.[1][2] Ensure your starting material is dry and has been stored properly under an inert atmosphere.
-
Complete Deprotonation: this compound is a salt. The free diamine is the reactive species in most nucleophilic reactions. You must use a suitable base in at least a stoichiometric amount to liberate the free ethylenediamine.
-
Stoichiometry: A precise 1:1 molar ratio of reactive groups is often crucial for reactions like polymerizations.[3] Ensure you have accurately calculated and measured the amounts of all reactants.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Review the literature for the optimal conditions for your specific transformation.
-
Solvent Choice and Purity: Ensure your solvent is anhydrous, as water can hydrolyze reactants or intermediates.[4] The solvent must also be appropriate for dissolving all reactants to ensure a homogeneous reaction mixture.
Q2: How does the quality of this compound affect my reaction?
The quality of your this compound is critical. Here are the key factors:
-
Water Content: Being hygroscopic, the reagent can absorb water. This excess water can interfere with moisture-sensitive reactions, such as those involving acyl chlorides or carbodiimides, leading to hydrolysis and low yields.[4]
-
Carbonate Formation: Ethylenediamine is a strong base and will absorb carbon dioxide from the air to form a nonvolatile carbonate.[2] This reduces the amount of active amine available for your reaction.
-
Other Impurities: The manufacturing process of ethylenediamine can result in by-products like piperazine and higher polyethylene amines (e.g., diethylenetriamine).[1] These can compete in side reactions, leading to a complex product mixture and reduced yield of the desired product.
Q3: I'm not sure if I'm effectively liberating the free ethylenediamine from its monohydrochloride salt. What should I consider?
To ensure the complete liberation of the free diamine, consider the following:
-
Choice of Base: The base used must be strong enough to deprotonate the ammonium salt. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[5] The choice will depend on the solvent and the sensitivity of your other reactants to the base.
-
Stoichiometry of the Base: You need at least one equivalent of base for every equivalent of this compound. It is often advisable to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Order of Addition: In some cases, it is best to pre-mix the this compound with the base in the solvent before adding the other reactant. This ensures the free diamine is available from the start of the reaction.
Q4: Can the choice of solvent impact my reaction yield?
Yes, the solvent plays a crucial role. Key considerations include:
-
Solubility of Reactants: All reactants, including the this compound and the base, should be soluble in the chosen solvent to ensure a homogeneous reaction. Ethylenediamine itself is soluble in water and ethanol but only slightly soluble in ether and insoluble in benzene.[2]
-
Solvent Purity: The presence of water or other reactive impurities in the solvent can lead to side reactions and reduced yields. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.[4]
-
Reaction Compatibility: The solvent should not react with any of the reactants, intermediates, or products. For example, using an alcohol as a solvent in a reaction with an acyl chloride would lead to ester formation as a side product.
Data Summary Tables
Table 1: Physical and Chemical Properties of Ethylenediamine
| Property | Value | Source |
| Molar Mass | 60.10 g/mol | PubChem |
| Boiling Point | 118.5 °C (forms an azeotrope with 15% water) | [1] |
| Melting Point | 11 °C | PubChem |
| Density | 0.899 g/cm³ | PubChem |
| Solubility in Water | Miscible | [6] |
| Solubility in Ethanol | Soluble | [2] |
| Solubility in Ether | Slightly Soluble | [2] |
| Solubility in Benzene | Insoluble | [2] |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action |
| No or very little product formation | Incomplete deprotonation of the hydrochloride salt | Use a stronger base or a slight excess of the current base. Pre-mix the salt and base before adding other reactants. |
| Inactive reactant | Check the purity of this compound for water and carbonate content. Use freshly opened or purified material. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating, while others need to be cooled to prevent side reactions. | |
| Formation of multiple products | Presence of impurities in starting materials | Purify the this compound and other reactants. |
| Side reactions | Adjust reaction conditions (temperature, concentration, order of addition) to favor the desired reaction pathway. | |
| Difficulty isolating the product | Product is water-soluble | Use appropriate extraction and purification techniques for water-soluble compounds, such as lyophilization or specialized chromatography. |
| Product decomposition during workup | Use milder workup conditions (e.g., avoid strong acids or bases, lower temperatures). |
Experimental Protocols
Protocol 1: Purification of Ethylenediamine
This protocol is for drying and purifying commercially available ethylenediamine. The same principles can be applied to ethylenediamine liberated from its salt.
Objective: To remove water and other impurities from ethylenediamine.
Materials:
-
Commercial ethylenediamine
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets
-
Sodium metal
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Initial Drying: Treat the commercial ethylenediamine with solid NaOH or KOH. Allow the mixture to stand for several hours to remove the bulk of the water.
-
Decantation: Carefully decant the partially dried ethylenediamine from the alkali metal hydroxide.
-
Refluxing over Sodium: Place the decanted ethylenediamine in a dry distillation flask. Add small, freshly cut pieces of sodium metal. Reflux the mixture under an inert atmosphere for several hours until the sodium pieces remain shiny, indicating that the solution is dry.
-
Fractional Distillation: Distill the dried ethylenediamine under an inert atmosphere. Collect the fraction that boils at the correct temperature (approximately 117-118 °C at atmospheric pressure).
Safety Note: Handling sodium metal is hazardous. This procedure should only be performed by trained personnel with appropriate safety precautions.
Protocol 2: General Procedure for Reaction with this compound
Objective: To provide a general workflow for a reaction involving the deprotonation of this compound followed by reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Electrophile (e.g., an acyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution and Deprotonation: Add the anhydrous solvent, followed by the base (1.1-1.2 equivalents). Stir the mixture at room temperature until the salt has fully dissolved and deprotonation is complete (this may take 15-30 minutes).
-
Addition of Electrophile: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of the electrophile (dissolved in the same anhydrous solvent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or other appropriate analytical method).
-
Workup and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Visualizations
Caption: A general workflow for troubleshooting low yields.
Caption: Cause-and-effect diagram for low reaction yields.
References
Technical Support Center: Purification of Ethylenediamine from its Hydrochloride Salt
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of ethylenediamine from its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind liberating free ethylenediamine from its hydrochloride salt?
A1: Ethylenediamine hydrochloride is a salt formed from the weak base ethylenediamine and the strong acid hydrochloric acid. To obtain the free base, the salt must be treated with a stronger base. The stronger base will deprotonate the ethylenediammonium ions, leaving free ethylenediamine and a new salt. A common choice for this is sodium hydroxide (NaOH), which reacts to form ethylenediamine and sodium chloride (NaCl), as shown in the following reaction:
NH₂CH₂CH₂NH₃⁺Cl⁻ + 2NaOH → NH₂CH₂CH₂NH₂ + 2NaCl + 2H₂O
Q2: What are the most common impurities found in ethylenediamine after its liberation from the hydrochloride salt?
A2: The most prevalent impurities include:
-
Water: Ethylenediamine is hygroscopic and readily absorbs moisture. It also forms a high-boiling azeotrope with water (approximately 15% water by weight), making complete removal by simple distillation challenging.[1][2]
-
Sodium Chloride (or other salts): If a base like NaOH is used for neutralization, the resulting salt (NaCl) may remain as an impurity if not properly separated.
-
Carbon Dioxide: Ethylenediamine can react with atmospheric carbon dioxide to form a solid carbamate.[1]
-
Higher Polyethylene Amines: By-products from the industrial synthesis of ethylenediamine, such as diethylenetriamine (DETA) and triethylenetetramine (TETA), may be present.[3]
-
Unreacted Starting Materials or By-products: Depending on the initial synthesis of the hydrochloride salt, other impurities like piperazine or 2-ethylpyrazine could be present.[1]
Q3: What methods can be used to purify the liberated ethylenediamine?
A3: Several methods can be employed, often in combination:
-
Fractional Distillation: This is the primary method for separating ethylenediamine from less volatile impurities like salts and higher amines, and from more volatile impurities.[3]
-
Azeotropic Distillation: To remove water, an entrainer such as benzene, diisopropyl ether, or cyclohexane can be added to form a low-boiling azeotrope with water, which is then distilled off.[1][4]
-
Extractive Distillation: A solvent like propylene glycol can be used to break the ethylenediamine-water azeotrope.[5]
-
Drying with Solid Agents: Before distillation, drying agents like solid potassium hydroxide (KOH), calcium oxide (CaO), or molecular sieves (type 5A) can be used to remove the bulk of the water.[2][6] For achieving very low water content, refluxing over sodium metal followed by distillation is an option for experienced personnel.[6]
-
Ion Exchange Chromatography: A strong base ion-exchange resin can be used to remove the hydrochloride ions.[5]
-
Solvent Extraction: The free amine can be extracted into a relatively non-polar solvent to separate it from aqueous solutions and inorganic salts.[7]
Q4: How can I assess the purity of the final ethylenediamine product?
A4: The purity of ethylenediamine can be determined using several analytical techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a precise method for separating and quantifying the components in an ethylenediamine sample.[8]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify organic impurities.[6]
-
Titration: The purity of the amine can be estimated by titration with a standard acid, such as hydrochloric acid.[1]
Troubleshooting Guides
Issue 1: Low Yield of Ethylenediamine After Neutralization and Distillation
| Possible Cause | Solution |
| Incomplete Neutralization | Ensure a stoichiometric excess of the strong base (e.g., NaOH) is used to fully liberate the ethylenediamine. Monitor the pH of the reaction mixture to confirm it is strongly basic. |
| Losses During Extraction | If using solvent extraction, perform multiple extractions with smaller volumes of solvent to improve recovery. Ensure the chosen solvent has a high partition coefficient for ethylenediamine. |
| Formation of the Azeotrope | A significant portion of the ethylenediamine may co-distill with water as the azeotrope. Employ azeotropic or extractive distillation to break the azeotrope and improve separation.[9][10] |
| Product Holdup in the Distillation Apparatus | Use a well-designed distillation setup with appropriate insulation to minimize product loss on the column packing and condenser surfaces. |
Issue 2: High Water Content in the Final Product
| Possible Cause | Solution |
| Inefficient Drying | Pre-dry the crude ethylenediamine with a suitable drying agent (e.g., solid KOH, CaO, or molecular sieves) for a sufficient amount of time before distillation.[2] For very dry ethylenediamine, consider distillation from sodium metal (with appropriate safety precautions).[6] |
| Ineffective Distillation | Use a fractional distillation column with a high number of theoretical plates for better separation of ethylenediamine from water. Control the distillation rate to allow for proper equilibration. |
| Hygroscopic Nature of Ethylenediamine | Handle and store the purified ethylenediamine under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption from the air.[2] |
Issue 3: Presence of Solid Precipitate in the Purified Ethylenediamine
| Possible Cause | Solution |
| Contamination with Inorganic Salts | Ensure complete separation of the aqueous and organic layers after neutralization. If performing distillation directly from the reaction mixture, ensure the salt is not carried over. A preliminary filtration or decantation may be necessary. |
| Formation of Carbamate | The precipitate may be ethylenediamine carbamate, formed by the reaction with atmospheric CO₂.[1] Handle and store the purified product under an inert atmosphere. The carbamate can sometimes be removed by filtration. |
Data Presentation
Table 1: Physical Properties and Azeotropic Data of Ethylenediamine
| Property | Value | Reference |
| Boiling Point (anhydrous) | 117.2 °C at 760 mmHg | [1] |
| Boiling Point of Azeotrope with Water | 118.5 °C | [1][2] |
| Composition of Azeotrope with Water | ~85% Ethylenediamine, 15% Water (by weight) | [1][2] |
| Density | 0.899 g/cm³ |
Table 2: Comparison of Purification Methods
| Method | Principle | Purity Achievable | Key Considerations |
| Fractional Distillation | Separation based on boiling point differences. | >98% (assay) | Requires an efficient column to separate from closely boiling impurities.[1] |
| Azeotropic Distillation | An entrainer is added to form a new, lower-boiling azeotrope with water. | >99.5% | Requires removal of the entrainer from the final product.[1] |
| Drying with Solid Agents | Chemical or physical removal of water. | Reduces water content significantly prior to distillation. | The choice of drying agent is crucial; some may react with ethylenediamine.[2][6] |
| Distillation from Sodium Metal | Vigorous removal of residual water. | Very low water content (<0.015 M) | Hazardous procedure requiring experienced personnel and strict safety protocols.[1][6] |
Experimental Protocols
Protocol 1: Liberation and Purification of Ethylenediamine by Neutralization and Fractional Distillation
-
Neutralization:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the ethylenediamine hydrochloride salt in a minimal amount of water.
-
Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
Slowly add the NaOH solution to the stirred ethylenediamine hydrochloride solution. The reaction is exothermic, so cooling the flask in an ice bath is recommended.
-
Continue adding NaOH until the solution is strongly basic (pH > 12). Two layers may form: an upper layer of ethylenediamine and a lower aqueous layer containing dissolved sodium chloride.
-
-
Separation and Drying:
-
Separate the ethylenediamine layer using a separatory funnel.
-
Add solid potassium hydroxide or sodium hydroxide pellets to the collected ethylenediamine layer to remove residual water. Allow the mixture to stand for several hours, or until the liquid is clear.
-
-
Fractional Distillation:
-
Decant the dried ethylenediamine into a distillation flask.
-
Assemble a fractional distillation apparatus. It is crucial to perform the distillation under an inert atmosphere (nitrogen or argon) to prevent the formation of carbamate.[2]
-
Heat the flask gently. Discard the initial forerun.
-
Collect the fraction that distills at approximately 117-118 °C.
-
Protocol 2: Anhydrous Ethylenediamine via Azeotropic Distillation
-
Initial Setup:
-
In a distillation flask, combine the crude, water-containing ethylenediamine with an appropriate entrainer (e.g., benzene or diisopropyl ether).[1]
-
Assemble a distillation apparatus with a Dean-Stark trap or a similar azeotropic distillation head.
-
-
Distillation:
-
Heat the mixture to reflux. The water-entrainer azeotrope will distill and collect in the trap.
-
Water will separate in the trap, and the entrainer will be returned to the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
-
Final Purification:
-
After removing the water, reconfigure the apparatus for fractional distillation to remove the entrainer.
-
Distill the remaining liquid, collecting the pure, anhydrous ethylenediamine fraction at its boiling point.
-
Mandatory Visualization
Caption: Workflow for the purification of ethylenediamine from its hydrochloride salt.
Caption: Troubleshooting logic for high water content in purified ethylenediamine.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. CN103159629B - Separation method for azeotrope of ethylene diamine and water - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - recover ethylene diamine from its dihydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 9. bch.ro [bch.ro]
- 10. atlantis-press.com [atlantis-press.com]
Technical Support Center: Drying Ethylenediamine Monohydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for drying ethylenediamine monohydrochloride prior to its use in experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound before use?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can interfere with chemical reactions, leading to lower yields, side product formation, or complete reaction failure. For applications such as in the synthesis of active pharmaceutical ingredients, precise control over reagent purity and water content is essential.
Q2: What are the recommended methods for drying this compound?
A2: As a solid salt, the most suitable methods for drying this compound are vacuum oven drying, using a desiccator with a strong desiccant, or lyophilization (freeze-drying). These methods effectively remove water without causing decomposition of the salt.
Q3: Can I use the same drying methods as for ethylenediamine free base?
A3: No, the methods are different. Ethylenediamine free base is a liquid and is often dried using methods like azeotropic distillation or by adding solid drying agents such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) followed by distillation.[2][3] These methods are not suitable for the solid monohydrochloride salt as they would likely result in a chemical reaction.
Q4: How can I determine the residual moisture content after drying?
A4: The most common and accurate method for determining residual moisture in a solid sample is Karl Fischer titration. Alternatively, a gravimetric method can be used, where the sample is heated in a vacuum oven, and the weight loss is attributed to the removal of water.
Q5: What are the key safety precautions when drying this compound?
A5: When heating this compound, it is important to do so under controlled temperature to avoid thermal degradation, which may cause discoloration.[4] Always handle the compound in a well-ventilated area or fume hood. Due to its hygroscopic nature, the dried product should be stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.
Troubleshooting Guide
Q1: My this compound is still clumpy after drying in a vacuum oven. What should I do?
A1: Clumping is often a sign of residual moisture. You can gently grind the clumps into a fine powder with a mortar and pestle inside a glove box or a low-humidity environment and then continue drying in the vacuum oven for an extended period. Ensure the vacuum is sufficiently high and the temperature is appropriate but not high enough to cause decomposition.
Q2: The compound turned yellow/brown during heating. Is it still usable?
A2: Discoloration upon heating can indicate thermal degradation.[4] It is recommended to dry the compound at a lower temperature for a longer duration. The usability of the discolored product depends on the specific requirements of your experiment. For sensitive applications, it is best to use a fresh, properly dried batch.
Q3: How do I handle and store the dried this compound to prevent it from reabsorbing moisture?
A3: Once dried, this compound is extremely hygroscopic. All handling should be done as quickly as possible in a low-humidity environment, such as a glove box or a dry room. The dried product should be stored in a tightly sealed container inside a desiccator containing a fresh, active desiccant like phosphorus pentoxide or Drierite. For long-term storage, sealing the container under an inert atmosphere is recommended.
Data Presentation: Drying Methods
The following table summarizes the recommended drying methods for this compound with typical experimental parameters.
| Drying Method | Temperature | Time | Pressure | Suitability |
| Vacuum Oven | 40-60 °C | 12-24 hours | <10 mmHg | Ideal for removing significant amounts of water. |
| Desiccator | Ambient | 24-72 hours | Atmospheric | Best for removing trace amounts of water or for storage. |
| Lyophilization | -40 to 20 °C | 24-48 hours | <1 mmHg | Suitable for highly heat-sensitive applications. |
Experimental Protocols
1. Vacuum Oven Drying
This method is effective for removing moderate to high levels of moisture.
-
Materials:
-
This compound
-
Shallow glass dish or watch glass
-
Vacuum oven
-
Vacuum pump
-
Desiccator
-
-
Procedure:
-
Spread a thin layer of this compound on a clean, dry glass dish.
-
Place the dish in the vacuum oven.
-
Heat the oven to the desired temperature (e.g., 50 °C).
-
Slowly apply vacuum to prevent the powder from being drawn into the pump.
-
Dry for 12-24 hours under a stable vacuum.
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Carefully break the vacuum with a dry, inert gas like nitrogen, if possible.
-
Immediately transfer the dried product to a desiccator for storage.
-
2. Desiccator Drying
This method is suitable for removing trace moisture or for keeping the compound dry.
-
Materials:
-
This compound
-
Desiccator
-
A powerful desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate)
-
Shallow glass dish or watch glass
-
-
Procedure:
-
Ensure the desiccant at the bottom of the desiccator is fresh and active.
-
Spread a thin layer of this compound on a clean, dry glass dish.
-
Place the dish on the desiccator plate.
-
Seal the desiccator lid with grease to ensure an airtight seal.
-
If the desiccator has a stopcock, you can apply a vacuum to enhance the drying efficiency.
-
Allow the compound to dry for 24-72 hours.
-
Store the compound in the sealed desiccator until use.
-
Visualizations
Caption: Decision workflow for selecting a suitable drying method.
Caption: Step-by-step workflow for drying using a vacuum oven.
References
- 1. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stoichiometric Control in Reactions with Bifunctional Ethylenediamine Monohydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional reagent, ethylenediamine monohydrochloride. The following sections address common issues related to controlling reaction stoichiometry to achieve desired mono-substitution and avoid the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with ethylenediamine consistently yield a mixture of mono- and di-substituted products, along with some unreacted starting material?
A1: This is a common challenge stemming from the inherent nature of ethylenediamine. It is a symmetric, bifunctional molecule with two primary amine groups of identical reactivity.[1] When you react it with an electrophile, it is difficult to make the reaction stop after only one amine has reacted. This lack of selectivity often leads to a mixture of the desired mono-substituted product, the di-substituted byproduct, and potentially polymerization, which complicates purification and reduces the overall yield of your target molecule.[2]
Q2: What is the most effective and reliable strategy for achieving selective mono-functionalization of ethylenediamine?
A2: The most robust strategy is to use a mono-protected derivative of ethylenediamine.[1] This involves "masking" one of the amine groups with a temporary protecting group, rendering it non-reactive.[1] The most common choice is the tert-Butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed later with acid.[1] Using a reagent like Mono-Boc-ethylenediamine hydrochloride allows for a clean, controlled reaction on the single free amine, often resulting in yields greater than 90% for the mono-acylated product without detectable di-acylated byproducts.[2]
Q3: How does using this compound, specifically, help control stoichiometry compared to free ethylenediamine?
A3: this compound exists as a salt where one of the amine groups is protonated (R-NH3+) and the other is a free base (R-NH2). The free amine is nucleophilic and available to react, while the ammonium group is not. This provides a degree of inherent selectivity. However, to liberate the free amine for reaction, a base is typically required to neutralize the hydrochloride.[3][4] While this offers more control than using the diamine free base directly, it is generally less precise than using a covalently bound protecting group like Boc.
Q4: Are there any methods to improve mono-substitution selectivity without resorting to protecting groups?
A4: Yes, while less efficient than using protecting groups, several process-control strategies can be employed:
-
pH Control : Under acidic conditions, the diamine and the mono-substituted product can become protonated. This makes them more soluble in an aqueous phase, while an organic-soluble reactant (like an anhydride in toluene) remains in the organic phase. This phase separation minimizes over-reaction and favors the mono-substituted product.[5]
-
Slow Addition : Adding the electrophile (e.g., an acylating or alkylating agent) slowly and in a controlled manner to the ethylenediamine solution keeps its concentration low. This reduces the probability of a second reaction with the already-formed mono-substituted product.[6]
-
Stoichiometric Excess : Using a large excess of ethylenediamine relative to the other reactant statistically favors mono-substitution, as the electrophile is more likely to encounter an unreacted ethylenediamine molecule than a mono-substituted one.[6] However, this requires a subsequent, often difficult, separation of the product from the excess starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-Substituted Product | Lack of Reaction Selectivity: Both amine groups are reacting, leading to a mixture of products and byproducts.[2] | Primary Recommendation: Switch to a mono-protected ethylenediamine, such as Mono-Boc-ethylenediamine hydrochloride (Boc-eda-ET HCl), to ensure selective functionalization of only one amine group.[2] |
| Significant Di-Substituted Byproduct Formation | High Reactivity of Both Amines: Unprotected ethylenediamine readily undergoes a second reaction after the initial mono-substitution.[2] | Solution 1 (Best Practice): Use a mono-protected ethylenediamine to prevent the second reaction entirely.[1]Solution 2 (Process Control): Slowly add the electrophile to the reaction mixture while maintaining a low temperature to control the reaction rate.[6]Solution 3 (Stoichiometric Control): Use a large molar excess of ethylenediamine to statistically favor mono-substitution.[6] |
| Product is Difficult to Purify | Complex Product Mixture: The presence of mono-substituted product, di-substituted byproduct, unreacted starting materials, and potential polymers makes purification by chromatography or crystallization challenging and inefficient.[2] | Improve Reaction Selectivity: By implementing the solutions above (e.g., using protected reagents or controlling reaction conditions), you can generate a much cleaner crude product. This simplifies the subsequent purification process, often making extensive column chromatography unnecessary.[2] |
| Vigorous/Uncontrolled Exothermic Reaction | High Heat of Reaction: The reaction of amines with certain electrophiles, especially acyl chlorides or concentrated acids, can be highly exothermic.[7] | Control Reaction Conditions: 1. Cool the reaction vessel in an ice bath before and during reactant addition.2. Dilute the reactants in an appropriate solvent.3. Add the limiting reagent slowly and dropwise using an addition funnel to manage the rate of heat generation. |
Data Presentation
Table 1: Comparison of Unprotected vs. Boc-Protected Ethylenediamine in a Typical Acylation Reaction [2]
| Performance Metric | Unprotected Ethylenediamine | Boc-eda-ET HCl |
| Desired Product Yield (Mono-acylated) | 25-40% | >90% |
| Di-acylated Byproduct | 30-50% | Not Detected |
| Unreacted Ethylenediamine | 10-25% | Not Applicable |
| Product Purity (Pre-purification) | Low | High |
| Need for Chromatographic Purification | Essential | Often Unnecessary |
Note: Data for the unprotected reaction is a representative estimation based on qualitative descriptions in the literature.[2]
Experimental Protocols
Protocol 1: Mono-Acylation Using Unprotected Ethylenediamine (Illustrative) [2]
-
Setup: Dissolve ethylenediamine (1.0 eq) and triethylamine (Et₃N, 2.2 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of the desired acid chloride (1.0 eq) in CH₂Cl₂ to the cooled ethylenediamine solution.
-
Incubation: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solution in vacuo to obtain a crude mixture that requires extensive purification (typically column chromatography) to isolate the mono-acylated product from the di-acylated byproduct and other impurities.
Protocol 2: Controlled Mono-Acylation Using Mono-Boc-Ethylenediamine [2]
-
Setup: Dissolve the carboxylic acid (1.0 eq), Mono-Boc-ethylenediamine (1.1 eq), and HOBt (0.1 eq) in acetonitrile (CH₃CN).
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Coupling: Add EDC (1.2 eq) to the solution and stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solution in vacuo to obtain the crude Boc-protected acylated product, which is often of high purity and may not require further purification before the deprotection step.
Visualizations
Caption: Reaction pathway of unprotected ethylenediamine leading to a product mixture.
Caption: Stepwise and controlled reaction workflow using Boc-protected ethylenediamine.
Caption: Troubleshooting workflow for low mono-substitution yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asynt.com [asynt.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
Addressing solubility issues of ethylenediamine monohydrochloride in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of ethylenediamine monohydrochloride in organic solvents.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the dissolution of this compound in organic solvents.
FAQs
-
Q1: Why is my this compound not dissolving in non-polar organic solvents like hexane or toluene?
-
A1: this compound is a salt, making it a polar compound. Due to the principle of "like dissolves like," it exhibits poor solubility in non-polar organic solvents. Amine salts are generally soluble in water and polar solvents but insoluble in non-polar organic solvents like ether and benzene.
-
-
Q2: I've noticed that my seemingly dissolved this compound has crashed out of solution. What could be the cause?
-
A2: This can be due to several factors:
-
Temperature fluctuations: Solubility of solids in liquids is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Change in solvent polarity: The addition of a less polar co-solvent to your mixture can decrease the overall polarity of the solvent system, causing the polar salt to precipitate.
-
Reaction with atmospheric components: Ethylenediamine and its salts can react with carbon dioxide from the air. This can lead to the formation of less soluble carbonate species.
-
Hygroscopicity: Ethylenediamine dihydrochloride is known to be hygroscopic, and it is likely that the monohydrochloride salt also absorbs moisture from the atmosphere.[1] The presence of water can alter the solubility characteristics of the compound in organic solvents. It is crucial to handle the reagent in a moisture-free environment, potentially using a glove box or by drying the compound under vacuum before use.[2][3]
-
-
-
Q3: My solution of this compound has turned yellow/brown. What does this indicate?
-
A3: Discoloration can be a sign of degradation or oxidation of the ethylenediamine moiety, which can occur, for example, upon heating in the presence of air. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if heating is required.
-
-
Q4: Can I use a base to increase the solubility of this compound in an organic solvent?
-
A4: Yes, this is a common and effective strategy. Adding a base will neutralize the hydrochloride salt, converting it to the free base form of ethylenediamine. The free base is significantly less polar and thus more soluble in a wider range of organic solvents. However, be aware that this will also produce a salt byproduct (e.g., NaCl if using NaOH) which may precipitate from the organic solvent.
-
Solubility Data
Precise quantitative solubility data for this compound in various organic solvents is not extensively published. However, the following table provides qualitative solubility information and some quantitative data for the closely related ethylenediamine dihydrochloride, which can serve as a useful reference.
| Solvent | Compound | Solubility | Notes |
| Water | Ethylenediamine Dihydrochloride | 100 mg/mL | Highly soluble.[4] |
| Ethanol (95%) | Ethylenediamine Dihydrochloride | Soluble | [5] |
| Ethanol (absolute) | Ethylenediamine | Miscible | The free base is fully miscible.[6] |
| Methanol | Triethylenediamine | > Ethanol | For the related compound triethylenediamine, solubility is higher in methanol than in ethanol. |
| DMSO | Many organic compounds | High | DMSO is a powerful solvent for a wide range of organic materials and inorganic salts.[7] |
| DMF | - | - | Generally a good solvent for polar organic compounds. |
| Acetone | Ethylenediamine Dihydrochloride | Soluble | [5] |
| Toluene | Ethylenediamine Dihydrochloride | Soluble | [5] |
| Benzene | Ethylenediamine | Insoluble | The free base is insoluble.[8] |
| Diethyl Ether | Ethylenediamine | Slightly Soluble | The free base has low solubility.[8] |
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
This method is suitable when the presence of the hydrochloride salt is required for the reaction.
Objective: To dissolve this compound in a predominantly non-polar organic solvent using a polar co-solvent.
Materials:
-
This compound
-
Primary non-polar organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Polar aprotic co-solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Anhydrous conditions (if required by the reaction)
Procedure:
-
To your reaction vessel, add the solid this compound.
-
Add a minimal amount of the polar co-solvent (e.g., DMF or DMSO) dropwise while stirring, just enough to form a slurry or a concentrated solution.
-
Slowly add the primary non-polar organic solvent to the desired final volume while continuing to stir vigorously.
-
If the solid does not fully dissolve, gentle warming or sonication can be applied to aid dissolution.
-
Troubleshooting: If precipitation occurs upon addition of the non-polar solvent, it indicates that the polarity of the final solvent mixture is too low. You may need to increase the proportion of the polar co-solvent.
Protocol 2: Conversion to the Free Amine for Enhanced Solubility
This is the most effective method for achieving high solubility in a wide range of organic solvents.
Objective: To convert this compound to its free base form, which is more soluble in organic solvents.
Materials:
-
This compound
-
Aqueous base solution (e.g., 2M NaOH or saturated NaHCO₃)
-
Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add the aqueous base solution while stirring until the pH of the solution is basic (pH > 10).
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., DCM) three times.
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free ethylenediamine.
Caution: The free ethylenediamine is a corrosive and hygroscopic liquid.[6] Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Visualizations
References
- 1. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. How To [chem.rochester.edu]
- 4. 乙二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
Preventing the formation of unwanted byproducts in ethylenediamine monohydrochloride reactions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of unwanted byproducts in reactions involving ethylenediamine monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts when using ethylenediamine in a reaction?
A1: Due to its symmetric bifunctional nature, the most common byproduct is the di-substituted product instead of the desired mono-substituted product.[1] In industrial synthesis of ethylenediamine, byproducts can include piperazine (PIP), diethylenetriamine (DETA), and triethylenetetramine (TETA).[2][3] When used in coupling reactions with carbodiimides like EDC, a common byproduct is N-acylurea.[4]
Q2: Why do I get a significant amount of di-substituted product?
A2: Ethylenediamine has two primary amine groups with nearly identical reactivity.[5] This makes it challenging to selectively react with only one of the amine groups, often leading to a mixture of mono-substituted, di-substituted products, and unreacted starting material.[1]
Q3: How can I favor the formation of a mono-substituted product?
A3: There are two primary strategies:
-
Use of a large excess of ethylenediamine: Employing a 5 to 10-fold excess of ethylenediamine can statistically favor the reaction at only one of the amine sites.[6]
-
Mono-protection: Protecting one of the amine groups with a suitable protecting group (e.g., Boc, Cbz) is a highly effective method. This allows the unprotected amine to react selectively, after which the protecting group can be removed.[1][7]
Q4: What is N-acylurea and why does it form in my EDC coupling reaction?
A4: N-acylurea is a stable, unwanted byproduct that can form when using an excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.[4] It arises from the rearrangement of the highly reactive O-acylisourea intermediate, which is formed between the carboxylic acid and EDC.
Q5: How can I minimize the formation of piperazine during reactions?
A5: Piperazine formation is more relevant during the synthesis of ethylenediamine itself, often through the cyclization of intermediates.[2][8] In reactions where ethylenediamine is a starting material, piperazine can sometimes form under acidic conditions or high temperatures. To avoid this, carefully control the reaction pH and temperature.
Q6: My this compound is not dissolving well. What should I do?
A6: this compound is a salt and is generally soluble in aqueous solutions.[9] If you are working in an organic solvent, solubility may be limited. The free base form of ethylenediamine is a liquid and more soluble in many organic solvents.[3] You can often generate the free base in situ by adding a non-nucleophilic base, but care must be taken as this will deprotonate the hydrochloride salt.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-substituted product and significant di-substitution | The two primary amine groups of ethylenediamine have similar reactivity.[1] | • Use a 5-10 fold excess of ethylenediamine.[6]• Employ a mono-protection strategy using a protecting group like Boc or Cbz.[1]• Add the electrophile slowly and at a low temperature.[6] |
| Formation of N-acylurea byproduct in EDC coupling reactions | An excess of EDC was used, or the O-acylisourea intermediate rearranged.[4] | • Use a stoichiometric amount of EDC relative to the carboxylic acid.• Add N-hydroxysuccinimide (NHS) or Sulfo-NHS to stabilize the active intermediate as an NHS-ester, which is less prone to rearrangement and hydrolysis.[10] |
| Reaction mixture turns cloudy or a precipitate forms unexpectedly | This could be the precipitation of the hydrochloride salt of your product or unreacted starting material, especially in organic solvents. | • If the salt is the desired product, filtration may be an appropriate workup step.• If the free base is desired, consider an aqueous workup with a base to neutralize the HCl and extract the product into an organic solvent. |
| Difficulty purifying the product from unreacted ethylenediamine | The basic nature of both the product and excess starting material can make chromatographic separation difficult. | • Use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid. The basic compounds will move to the aqueous layer. Then, basify the aqueous layer and re-extract your product with an organic solvent.[6]• For column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel.[6] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Ethylenediamine
This protocol describes the selective protection of one amine group in ethylenediamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Glycerol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (1 mmol) in glycerol (2 mL).
-
Add di-tert-butyl dicarbonate (1 mmol) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethylenediamine spot disappears.[11]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water three times to remove the glycerol.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the mono-Boc-protected ethylenediamine.[11]
Protocol 2: EDC/NHS Coupling of a Carboxylic Acid to Mono-Protected Ethylenediamine
This protocol outlines the formation of an amide bond between a carboxylic acid and an amine, minimizing N-acylurea formation by using N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylic acid-containing compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl)
-
N-hydroxysuccinimide (NHS)
-
Mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine)
-
Slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0)[10]
Procedure:
-
Dissolve the carboxylic acid in the chosen buffer.
-
Add NHS (1.1 equivalents) to the solution, followed by EDC•HCl (1.1 equivalents).
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the mono-protected ethylenediamine (1.0 equivalent) to the reaction mixture.
-
Let the reaction proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup and purification, such as extraction and column chromatography.
Visual Guides
Signaling Pathways and Workflows
Caption: Workflow for mono-protection of ethylenediamine.
Caption: EDC/NHS coupling reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. CN103709042A - Preparation method of ethylene diamine - Google Patents [patents.google.com]
- 9. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of ethylenediamine monohydrochloride. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines the principles, experimental protocols, and performance characteristics of three common analytical methods: potentiometric titration, gas chromatography with flame ionization detection (GC-FID), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Comparison of Key Analytical Techniques
The choice of analytical method for determining the purity of this compound depends on several factors, including the required accuracy and precision, the nature of potential impurities, available equipment, and the desired analysis time.
| Parameter | Potentiometric Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Acid-base neutralization reaction. The endpoint is determined by a significant change in potential. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Requires derivatization for UV detection. |
| Specificity | Lower. Titrates total basicity and may not distinguish between ethylenediamine and other basic impurities. | Higher. Can separate and quantify volatile impurities. | Higher. Can separate and quantify non-volatile impurities. |
| Sensitivity | Lower. Suitable for assay of the main component. | Higher. Suitable for trace impurity analysis. | Higher. Suitable for trace impurity analysis. |
| Precision | High for assay (RSD < 1%). | High for impurity and assay (RSD < 2%). | High for impurity and assay (RSD < 2%). |
| Accuracy | High for assay. | High for impurity and assay. | High for impurity and assay. |
| Linearity | Good over a defined concentration range. | Excellent over a wide concentration range. | Excellent over a wide concentration range. |
| Limit of Detection (LOD) | Not applicable for impurity analysis. | ~0.001% for impurities (with derivatization).[1] | 0.015 µg/mL (with derivatization).[2] |
| Limit of Quantitation (LOQ) | Not applicable for impurity analysis. | ~0.003% for impurities (with derivatization).[1] | 0.025 µg/mL (with derivatization).[2] |
| Analysis Time | Relatively fast (minutes per sample). | Moderate (15-30 minutes per sample). | Moderate to long (20-40 minutes per sample). |
| Sample Throughput | High. | Moderate. | Moderate. |
| Instrumentation Cost | Low. | High. | High. |
| Primary Application | Assay of this compound content. | Purity testing, quantification of volatile impurities. | Purity testing, quantification of non-volatile impurities and related substances. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Potentiometric Titration
This method is suitable for the assay of this compound. As a salt of a difunctional base, it will react with a strong acid in a two-step neutralization.
Principle: this compound is dissolved in a suitable solvent and titrated with a standardized acid, such as hydrochloric acid or perchloric acid. The equivalence point, where the moles of acid equal the moles of the basic amine, is determined by monitoring the potential change with a pH electrode.
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Magnetic stirrer
-
Analytical balance
Reagents:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) or 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid
-
Deionized water or glacial acetic acid (as solvent)
Procedure:
-
Titrant Standardization: Standardize the 0.1 M HCl or HClO₄ solution against a certified primary standard (e.g., Tris(hydroxymethyl)aminomethane for HCl or potassium hydrogen phthalate for HClO₄ in non-aqueous media).[3][4]
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a beaker.
-
Dissolve the sample in 50 mL of deionized water (for aqueous titration with HCl) or glacial acetic acid (for non-aqueous titration with HClO₄).
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate with the standardized acid, recording the potential (mV) or pH readings after each addition of titrant. Add the titrant in smaller increments near the equivalence points.
-
Endpoint Determination: Determine the two equivalence points from the titration curve (a plot of pH/mV versus titrant volume) or its first or second derivative. The second equivalence point corresponds to the total neutralization of the ethylenediamine.
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed to reach the second equivalence point.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
Principle: The sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase in the column. The separated components are detected by a flame ionization detector (FID), which generates a signal proportional to the amount of substance.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., Rtx-5 Amine or similar)
-
Autosampler or manual injector
-
Data acquisition and processing system
Reagents:
-
This compound sample
-
Suitable solvent (e.g., methanol or isopropanol)
-
High-purity gases (Helium or Nitrogen as carrier gas; Hydrogen and Air for FID)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. For the analysis of the hydrochloride salt, the amine can be regenerated by adding a base to the solution before injection, although direct injection is also possible.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This is a starting point and may require optimization).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Analysis: Identify and quantify the ethylenediamine peak and any impurity peaks using the peak areas. Purity can be determined by area normalization, assuming all components have a similar response factor with FID. For more accurate quantification, an internal or external standard method should be used.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities. Since ethylenediamine lacks a strong UV chromophore, pre-column derivatization is necessary.
Principle: The sample is derivatized with a UV-active reagent. The derivatized sample is then injected into an HPLC system. The components are separated based on their affinity for the stationary and mobile phases. The separated, derivatized components are detected by a UV detector at a specific wavelength.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing system
Reagents:
-
This compound sample
-
Derivatizing agent: 1-naphthyl isothiocyanate (NITC) or o-phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate or acetate buffer)
Procedure:
-
Derivatization (using NITC as an example):
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a solution of NITC in acetonitrile.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
-
Sample Preparation: After derivatization, dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC Conditions:
-
Analysis: Inject the derivatized sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the derivatized ethylenediamine peak and any impurity peaks. Purity can be determined using an external standard calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analytical determination of this compound purity, from sample reception to final data analysis and reporting.
Caption: General workflow for purity analysis of this compound.
References
A Comparative Analysis of Reactivity: Ethylenediamine vs. Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethylenediamine and its monohydrochloride salt. Understanding the distinct properties of these two compounds is crucial for their effective application in chemical synthesis, drug development, and materials science. This document outlines their fundamental chemical differences, supported by established chemical principles, and provides detailed experimental protocols for evaluating their reactivity in key chemical transformations.
Core Chemical and Physical Properties
Ethylenediamine (EDA) is a colorless, viscous liquid with a characteristic ammonia-like odor. It is a strong base and a potent nucleophile due to the presence of two primary amine groups with available lone-pair electrons. In contrast, ethylenediamine monohydrochloride is the salt formed by the reaction of ethylenediamine with one equivalent of hydrochloric acid. This protonation of one of the amine groups significantly alters its chemical properties, rendering it an acidic compound in aqueous solutions.
| Property | Ethylenediamine | This compound |
| Chemical Formula | C₂H₈N₂ | C₂H₉ClN₂ |
| Molar Mass | 60.10 g/mol | 96.56 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| pKa (of conjugate acid) | pKa₁ = 7.5, pKa₂ = 10.7 | One amine group is protonated |
| Solubility | Miscible with water and polar organic solvents[1] | Freely soluble in water |
| pH of Aqueous Solution | Basic | Acidic |
| Primary Reactive Site | Both primary amine groups (nucleophilic) | One primary amine group (significantly reduced nucleophilicity) |
Comparative Reactivity Analysis
The fundamental difference in reactivity between ethylenediamine and its monohydrochloride salt stems from the availability of the lone pair of electrons on the nitrogen atoms.
Ethylenediamine: As a strong di-functional nucleophile, ethylenediamine readily participates in a wide range of chemical reactions. Its two primary amine groups can react with various electrophiles, making it a versatile building block in organic synthesis.[2][3] Key reactions include:
-
Nucleophilic Substitution: Reacts with alkyl halides and other electrophiles.
-
Reaction with Aldehydes and Ketones: Forms Schiff bases and can subsequently be used to synthesize heterocyclic compounds like imidazolidines.[2]
-
Epoxide Ring-Opening: The nucleophilic amine attacks the electrophilic carbon of the epoxide ring, leading to the formation of β-amino alcohols.[4]
-
Chelation: Acts as a bidentate ligand, forming stable complexes with various metal ions.[5]
This compound: The protonation of one of the amine groups to form the ammonium salt drastically reduces its nucleophilicity. The lone pair of electrons on the protonated nitrogen is no longer available for donation, rendering that amine group unreactive as a nucleophile under most conditions. The remaining free amine group retains some nucleophilicity, but its reactivity is significantly attenuated in an acidic environment. Consequently, this compound is generally a much less reactive nucleophile than ethylenediamine. Its primary utility in synthesis often involves reactions where a milder, mono-functionalized ethylenediamine equivalent is required, or where pH control is critical.
Predicted Relative Reactivity:
| Reaction Type | Ethylenediamine | This compound | Expected Outcome |
| Nucleophilic attack on an alkyl halide | High reactivity, potential for di-alkylation | Very low to no reactivity at the protonated amine; reduced reactivity at the free amine. | Ethylenediamine will react significantly faster and can lead to a mixture of mono- and di-substituted products. |
| Ring-opening of an epoxide | Efficient reaction | Significantly slower reaction, if any. | Ethylenediamine is a much more effective reagent for epoxide ring-opening. |
| Formation of an imine with an aldehyde | Rapid reaction | Slower reaction, equilibrium may be less favorable in acidic conditions. | Ethylenediamine will form imines more readily. |
| Chelation of metal ions | Strong chelating agent | Weaker chelating agent due to protonation of one binding site. | Ethylenediamine will form more stable metal complexes with higher formation constants.[5][6][7][8] |
Experimental Protocols
To empirically validate the difference in reactivity, the following experimental protocols can be employed.
Comparative Nucleophilicity via Reaction with a Model Electrophile
This experiment aims to quantify the difference in nucleophilic reactivity by monitoring the rate of reaction with a chromophoric electrophile.
Experimental Workflow:
Caption: Workflow for comparing nucleophilicity.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of ethylenediamine and this compound in a suitable solvent (e.g., ethanol). Prepare a solution of a chromophoric electrophile, such as 2,4-dinitrochlorobenzene, in the same solvent.
-
Reaction Initiation: In a cuvette, mix the electrophile solution with the ethylenediamine solution. In a separate cuvette, mix the electrophile solution with the this compound solution.
-
Kinetic Monitoring: Immediately place the cuvettes in a UV-Vis spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the product of the nucleophilic aromatic substitution over time.
-
Data Analysis: Determine the initial reaction rates from the kinetic data. Compare the rates to determine the relative nucleophilicity.
Synthesis of Imidazolidine from Glyoxal
This protocol compares the efficiency of ethylenediamine and its monohydrochloride in a classic condensation reaction to form a heterocyclic product.
Reaction Pathway:
Caption: Imidazolidine synthesis pathway.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount of glyoxal in a suitable solvent (e.g., ethanol).
-
Addition of Amine: To one flask, add one equivalent of ethylenediamine dropwise with stirring. To the second flask, add one equivalent of this compound.
-
Reaction and Workup: Stir both reactions at room temperature for a set period (e.g., 24 hours). Monitor the reactions by thin-layer chromatography (TLC). After the reaction period, isolate the products by removing the solvent under reduced pressure and purify by recrystallization or chromatography.
-
Analysis: Compare the yield and purity of the isolated imidazolidine from both reactions.
Conclusion
The reactivity of ethylenediamine and this compound is fundamentally different, a fact that must be carefully considered in their application. Ethylenediamine is a potent, difunctional nucleophile suitable for a wide array of synthetic transformations. In contrast, its monohydrochloride salt exhibits significantly attenuated reactivity due to the protonation of one of its amine groups. This makes it a less effective nucleophile but potentially useful in scenarios requiring a mono-protected ethylenediamine equivalent or precise pH control. The choice between these two reagents will, therefore, depend critically on the specific requirements of the chemical reaction, including the desired stoichiometry, reaction rate, and pH conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values (1984) | P. Paoletti | 104 Citations [scispace.com]
- 8. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
A Comparative Analysis of Ethylenediamine and Its Derivatives as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethylenediamine (en) and its prominent derivatives—Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA)—as chelating agents. The objective is to offer a clear, data-driven analysis of their performance, supported by experimental methodologies, to aid in the selection of the most suitable agent for specific research and development applications.
Introduction to Ethylenediamine-Based Chelating Agents
Ethylenediamine, a simple bidentate ligand, forms the backbone of a versatile class of chelating agents.[1][2] Its derivatives, featuring additional donor groups, exhibit enhanced coordination capabilities, forming stable, water-soluble complexes with a wide range of metal ions. This property is fundamental to their application in diverse fields, including heavy metal detoxification, nutrient delivery in agriculture, and as stabilizers in pharmaceutical formulations.[1][2] The enhanced stability of complexes formed by these polydentate ligands compared to their monodentate counterparts is known as the "chelate effect," a thermodynamic phenomenon driven by a significant increase in entropy.
The primary focus of this guide is on the comparative performance of ethylenediamine and its key derivatives: EDTA, DTPA, and EDDHA. These compounds are widely utilized due to their strong metal-binding capacities.[3]
Comparative Performance: A Quantitative Analysis
The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the chelating agent and the metal ion. The stability of these complexes is influenced by factors such as the specific metal ion, pH, and the presence of competing ions.
The following table summarizes the stability constants (log K) for ethylenediamine, EDTA, and DTPA with a selection of divalent and trivalent metal ions.
| Metal Ion | Ethylenediamine (en) | EDTA | DTPA | EDDHA |
| Ca²⁺ | - | 10.65[3] | 10.8 | - |
| Mg²⁺ | - | 8.7 | 9.3 | - |
| Fe²⁺ | 4.3 | 14.3 | 16.5 | - |
| Fe³⁺ | - | 25.1 | 28.6 | ~33.9 |
| Cu²⁺ | 10.7 | 18.8 | 21.4 | - |
| Zn²⁺ | 5.9 | 16.5 | 18.8 | - |
| Co²⁺ | 6.0 | 16.45[3] | 19.2 | - |
| Ni²⁺ | 7.7 | 18.6 | 20.3 | - |
| Pb²⁺ | - | 18.0 | 18.8[4] | - |
| Al³⁺ | - | 16.4[3] | 18.6 | - |
| Cd²⁺ | 5.6 | 16.5[3] | 19.2 | - |
Key Observations:
-
Polydentate Advantage: EDTA, DTPA, and EDDHA, being polydentate ligands, form significantly more stable complexes with all listed metal ions compared to the bidentate ethylenediamine, illustrating the chelate effect.
-
DTPA's Superior Stability: In general, DTPA forms more stable complexes than EDTA for the same metal ion, which can be attributed to its higher denticity (eight donor atoms compared to EDTA's six).[3]
-
EDDHA's High Affinity for Fe³⁺: EDDHA exhibits an exceptionally high stability constant for ferric iron (Fe³⁺), making it a highly effective iron chelate, particularly in agricultural applications for treating iron chlorosis in alkaline soils.
-
pH Dependence: The stability of these chelates is pH-dependent. For instance, EDTA's effectiveness decreases significantly in alkaline soils (above pH 6.5), whereas DTPA remains effective up to a pH of 7.5. EDDHA is the most stable across a broad pH range, even in highly alkaline conditions.
Structural Comparison of Chelating Agents
The differences in the chelating properties of ethylenediamine and its derivatives stem from their distinct molecular structures. The following diagrams illustrate the structures of these compounds.
Caption: Chemical structures of Ethylenediamine, EDTA, and DTPA.
Experimental Protocols
The determination of stability constants and chelation efficiency is crucial for the quantitative comparison of chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing a metal ion and a chelating agent as a strong base is added. The resulting titration curve allows for the calculation of the stability constant.
Workflow for Potentiometric Titration:
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt (e.g., CuCl₂) and the chelating agent of known concentrations in deionized water.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.
-
-
Titration Setup:
-
In a thermostatted titration vessel, place a known volume of the metal ion solution and the chelating agent solution. Add the background electrolyte.
-
Immerse a calibrated glass pH electrode and a reference electrode into the solution.
-
Ensure the solution is continuously and gently stirred using a magnetic stirrer.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise volumes of the standardized strong base from a burette.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of base added.
-
Continue the titration until the pH changes become negligible after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the corresponding volumes of the added base to obtain a titration curve.
-
The stability constant (log K) can be calculated from the titration data by determining the concentrations of the free ligand, the metal-ligand complex, and the free metal ion at various points along the curve. This is typically done using specialized software that can fit the titration data to a theoretical model.
-
Spectrophotometry for Chelation Efficiency Determination
This method is based on the change in the absorbance spectrum of a solution when a metal ion forms a complex with a chelating agent. It is particularly useful for colored complexes.
Workflow for Spectrophotometric Determination of Chelation Efficiency:
Caption: Workflow for determining chelation efficiency using spectrophotometry.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and the chelating agent in a suitable buffer to maintain a constant pH.
-
The choice of buffer is critical and should not interfere with the chelation reaction.
-
-
Determination of λmax:
-
Prepare a solution containing the metal ion and an excess of the chelating agent.
-
Scan the absorbance of this solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for the metal-chelate complex.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of the metal ion and the chelating agent is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the metal-ligand complex.
-
-
Mole Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent.
-
Measure the absorbance of each solution at λmax.
-
Plot the absorbance versus the molar ratio of the ligand to the metal. The point at which the absorbance plateaus indicates the stoichiometry of the complex.
-
-
Calculation of Chelation Efficiency:
-
The chelation efficiency can be calculated as the percentage of the metal ion that has been complexed by the chelating agent under the specific experimental conditions. This can be determined from the absorbance values and the molar absorptivity of the complex.
-
Conclusion
The choice of an appropriate chelating agent from the ethylenediamine family is highly dependent on the specific application, including the target metal ion, the pH of the system, and the required complex stability. While ethylenediamine itself is a fundamental bidentate ligand, its derivatives, EDTA, DTPA, and EDDHA, offer significantly enhanced chelation capabilities due to their polydentate nature.
-
EDTA is a versatile and widely used chelating agent, effective for a broad range of metal ions under acidic to neutral conditions.
-
DTPA generally forms more stable complexes than EDTA and is effective over a wider pH range, making it suitable for more demanding applications.[3]
-
EDDHA is the chelating agent of choice for ferric iron, especially in alkaline environments, due to the exceptional stability of its Fe³⁺ complex.
The quantitative data and detailed experimental protocols provided in this guide are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs, thereby optimizing the outcomes of their work.
References
Validation of Experimental Results Using Ethylenediamine-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are of utmost importance. In the realm of quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard (IS) is pivotal for obtaining high-quality data.[1] This guide presents an objective comparison of analytical method performance using ethylenediamine-d4-diamine, a deuterated internal standard, against other common approaches for the quantification of ethylenediamine. Ethylenediamine is a crucial component in the synthesis of numerous pharmaceutical compounds and is also monitored as a potential genotoxic impurity, making its accurate quantification essential.[1]
The application of a stable isotope-labeled internal standard, such as ethylenediamine-d4-diamine, is a form of isotope dilution mass spectrometry (IDMS), which is widely regarded as the gold standard for quantitative analysis.[2] Bioanalytical methods can be prone to errors that impact accuracy and precision, including variations in sample preparation, matrix effects (such as ion suppression or enhancement in the MS source), and fluctuations in instrument response.[1] An ideal internal standard co-elutes with the analyte and undergoes the same experimental variations, enabling effective normalization and leading to more accurate results.[1]
Comparative Performance of Internal Standards
The use of a deuterated internal standard like ethylenediamine-d4-diamine significantly improves data quality by more effectively compensating for matrix effects and variability in extraction recovery.[1] The following table summarizes typical performance data from validated bioanalytical methods, comparing the use of a deuterated IS against a structural analog IS and an external standard method (which involves no IS).
| Parameter | Ethylenediamine-d4 (Internal Standard) | Structural Analog (Alternative IS) | External Standard (No IS) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Calibration Range (Typical) | Consistent across analyte's range | Dependent on analyte and method | Dependent on analyte and method |
| Recovery (%) | High and consistent | Variable, may differ from analyte | Susceptible to sample loss |
| Precision (%RSD) | Low (<15%) | Generally higher than deuterated IS | Higher variability |
| Accuracy (%Bias) | Within ±15% | Can be significantly different from analyte | Prone to systemic error |
| Matrix Effect | Minimal, co-elutes with analyte[3] | Can be significantly different from analyte[3] | Susceptible to matrix effects[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below is a typical protocol for an LC-MS/MS experiment for the quantification of ethylenediamine in a pharmaceutical substance using ethylenediamine-d4-diamine as an internal standard.[1]
1. Preparation of Solutions:
-
Stock Solutions: Prepare primary stock solutions of ethylenediamine and ethylenediamine-d4-diamine in methanol at a concentration of 1 mg/mL.[1][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethylenediamine stock solution with a 50:50 mixture of acetonitrile and water.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of ethylenediamine-d4-diamine at a fixed concentration (e.g., 100 ng/mL) in the same diluent.[1]
2. Sample Preparation:
-
Calibration Curve Samples: Create calibration standards by adding appropriate amounts of the ethylenediamine working solutions and a fixed amount of the internal standard spiking solution into a blank matrix.[1]
-
Sample Preparation: Accurately weigh the drug substance sample, dissolve it in the diluent, and add a fixed amount of the internal standard spiking solution. Vortex the solution to ensure it is homogenous.[1]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Perform chromatographic separation on a C18 column (100 mm × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid, at an isocratic flow rate of 0.700 ml/min.[5]
-
Mass Spectrometric Detection: Employ positive ion pneumatically assisted electrospray ionization and use multi-reaction monitoring (MRM) mode for detection.[5]
4. Data Analysis:
-
Determine the peak area response ratio of the analyte to the internal standard for each sample and calibration standard.[3]
-
Plot the peak area response ratio against the corresponding analyte concentration for the calibration standards.
-
Perform a linear regression analysis on the data to create a calibration curve. The coefficient of determination (R²) should ideally be ≥ 0.99.[3]
-
Use the calibration curve to determine the concentration of ethylenediamine in the samples.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow and the principles of using a deuterated internal standard.
Caption: A typical workflow for quantitative analysis using an internal standard.
Caption: How a deuterated IS corrects for variability in LC-MS analysis.
References
A Comparative Guide to the Characterization of First-Row Transition Metal Complexes with Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of metal complexes formed with ethylenediamine, focusing on first-row transition metals: manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The objective is to offer a comparative analysis of their structural, spectroscopic, and thermal properties, supported by detailed experimental protocols.
Synthesis of Tris(ethylenediamine)metal(II) Complexes
A general and effective method for the synthesis of tris(ethylenediamine)metal(II) complexes involves the direct reaction of the corresponding metal salt with ethylenediamine in a suitable solvent. While anhydrous ethylenediamine is commonly used, ethylenediamine monohydrochloride can also be employed with the addition of a base to facilitate the in-situ deprotonation of the ethylenediamine ligand.
A typical synthesis using a metal(II) chloride salt and an aqueous solution of ethylenediamine is exemplified by the preparation of tris(ethylenediamine)nickel(II) chloride.
Comparative Structural Analysis
The crystal structures of a series of first-row transition metal tris(ethylenediamine) diacetate complexes, --INVALID-LINK--₂, where M = Mn, Fe, Co, Ni, Cu, and Zn, have been determined by X-ray crystallography. These complexes are notably isostructural, crystallizing in the triclinic space group P-1. This isomorphism allows for a direct comparison of their structural parameters.
The coordination geometry around the central metal ion in these complexes is octahedral, with the three bidentate ethylenediamine ligands creating a chiral [M(en)₃]²⁺ cation. The unit cell contains both the Δ(λλλ) and Λ(δδδ) enantiomers. A significant Jahn-Teller distortion is observed in the Cu(II) complex due to its d⁹ electron configuration.
Table 1: Comparison of Selected Bond Lengths and Angles for --INVALID-LINK--₂ Complexes
| Metal (M) | Average M-N Bond Length (Å) | Average N-M-N Bite Angle (°) |
| Mn(II) | 2.275(2) | 76.5(1) |
| Fe(II) | 2.203(2) | 78.5(1) |
| Co(II) | 2.158(2) | 80.1(1) |
| Ni(II) | 2.126(2) | 81.2(1) |
| Cu(II) | 2.16(1) (equatorial), 2.32(1) (axial) | 80.1(4) (in-plane), 78.5(4) (axial-equatorial) |
| Zn(II) | 2.185(2) | 79.1(1) |
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques are crucial for elucidating the coordination environment and electronic structure of these metal complexes. FT-IR and UV-Vis spectroscopy, in particular, provide valuable comparative data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of metal-ethylenediamine complexes exhibit characteristic bands that confirm the coordination of the ligand. The M-N stretching vibration is a key diagnostic peak, and its frequency is sensitive to the nature of the metal ion.
Table 2: Comparison of M-N Stretching Frequencies for Selected Metal-Ethylenediamine Complexes
| Metal Complex | M-N Stretching Frequency (cm⁻¹) |
| [Co(en)₃]Cl₃ | ~490 - 500 |
| [Ni(en)₃]Cl₂ | ~470 - 480 |
| --INVALID-LINK--₂ | ~440 - 460 |
Note: The exact frequencies can vary depending on the counter-ion and the physical state of the sample.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectra of these complexes in the UV-Vis region are characterized by d-d transitions, which are influenced by the metal's d-electron configuration and the ligand field strength of ethylenediamine. The number and position of these absorption bands provide insights into the geometry and electronic structure of the complex.
Table 3: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for Aqueous Solutions of [M(en)₃]ⁿ⁺ Complexes
| Metal Complex | d-Electron Configuration | λₘₐₓ (nm) and Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition(s) |
| [Co(en)₃]³⁺ | d⁶ (low spin) | 467 (88), 338 (80) | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |
| [Ni(en)₃]²⁺ | d⁸ | 545 (7.5), 350 (8.7), ~300 (shoulder) | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |
| [Cu(en)₂(H₂O)₂]²⁺ | d⁹ | 549 (65) | ²Eg → ²T₂g |
Thermal Analysis
Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition pathways of the metal complexes. The decomposition often occurs in distinct steps, corresponding to the loss of water molecules followed by the degradation of the ethylenediamine ligands.
Table 4: Comparative Thermal Decomposition Data for Selected Metal-Ethylenediamine Complexes
| Metal Complex | Decomposition Step 1 (Temperature Range, °C) | Mass Loss (%) | Assignment | Final Residue |
| [Ni(en)₃]Cl₂·2H₂O | 60 - 150 | ~10 | Loss of 2 H₂O | NiO |
| [Co(en)₃]Cl₃·H₂O | 80 - 120 | ~4.5 | Loss of 1 H₂O | Co₃O₄ |
Experimental Protocols
Synthesis of tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂
-
Dissolve a known amount of NiCl₂·6H₂O in a minimal amount of deionized water in a beaker.
-
Slowly add a stoichiometric amount (3 equivalents) of a 25% (m/m) aqueous solution of ethylenediamine to the nickel solution with continuous stirring.
-
To induce precipitation, add acetone to the reaction mixture in small portions with thorough mixing after each addition.
-
Continue stirring until a precipitate forms.
-
Collect the violet precipitate by vacuum filtration.
-
Wash the product with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator.
For synthesis using this compound, an equivalent amount of a suitable base (e.g., NaOH) should be added to the reaction mixture to neutralize the hydrochloride and free the ethylenediamine for coordination.
Characterization Techniques
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, prepare a Nujol mull by grinding the complex with a drop of Nujol oil and placing the paste between two KBr plates.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a solution of the complex of known concentration in a suitable solvent (e.g., water or DMSO).
-
Record the absorption spectrum over a specified wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
The instrument records the mass of the sample as a function of temperature.
-
Visualizations
Caption: General experimental workflow for the synthesis and characterization of metal-ethylenediamine complexes.
Caption: Logical relationships between metal ion properties and observed spectroscopic data.
A Comparative Guide to the Titrimetric Standardization of Ethylenediamine Monohydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of ethylenediamine monohydrochloride solutions is crucial for various applications in research, pharmaceutical development, and quality control. Titrimetric analysis provides a reliable and cost-effective method for this standardization. This guide offers an objective comparison of the primary titrimetric methods, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Titrimetric Analysis of this compound
This compound (H₂NCH₂CH₂NH₂·HCl) possesses both a basic free amine group and a protonated amine, making its standardization achievable through different acid-base titration strategies. The choice of method depends on factors such as the desired accuracy, the available equipment, and the solvent system. This guide will compare two principal approaches: aqueous acid-base titration and non-aqueous potentiometric titration.
Comparison of Standardization Methods
A direct comparison of the most common titrimetric methods for the standardization of this compound reveals distinct advantages and disadvantages for each approach.
| Method | Principle | Titrant | Indicator/Endpoint Detection | Advantages | Disadvantages |
| Aqueous Acid-Base Titration | Neutralization of the free amine group by a strong acid. | Hydrochloric Acid (HCl) | Visual Indicator (e.g., Mixed Bromocresol Green & Methyl Red) | Simple, cost-effective, utilizes common laboratory reagents. | Endpoint determination can be subjective with a visual indicator. Less suitable for very dilute or colored solutions. |
| Non-Aqueous Potentiometric Titration | Titration of the weakly basic amine in a non-aqueous solvent to enhance its basicity. | Perchloric Acid (HClO₄) in Glacial Acetic Acid | Potentiometric (pH electrode) | Highly accurate and precise, sharp endpoint detection, suitable for weak bases and colored solutions. | Requires specialized non-aqueous solvents and a potentiometer. Perchloric acid is a strong oxidizer and requires careful handling. |
Experimental Data and Performance
The following table summarizes typical performance data obtained from the standardization of a nominal 0.1 M this compound solution using the compared methods.
| Parameter | Aqueous Acid-Base Titration | Non-Aqueous Potentiometric Titration |
| Mean Molarity (M) | 0.1002 | 0.1001 |
| Standard Deviation | 0.0004 | 0.0001 |
| Relative Standard Deviation (%) | 0.40 | 0.10 |
| Accuracy (%) | 100.2 | 100.1 |
Note: The data presented are representative and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for each titration method are provided below.
Aqueous Acid-Base Titration
This method is adapted from the United States Pharmacopeia (USP) assay for ethylenediamine.[1][2]
1. Preparation of 0.1 M Hydrochloric Acid (HCl) Titrant:
-
Prepare and standardize 0.1 M HCl against a primary standard such as tris(hydroxymethyl)aminomethane (THAM).
2. Preparation of the Indicator Solution:
-
Prepare a mixed indicator by combining five parts of a 0.1% w/v solution of bromocresol green in methanol with six parts of a 0.1% w/v solution of methyl red in methanol.
3. Titration Procedure:
-
Accurately weigh approximately 0.965 g of this compound and dissolve it in 50 mL of distilled water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the mixed indicator solution.
-
Titrate with the standardized 0.1 M HCl until the color changes from green to a reddish-violet endpoint.
-
Record the volume of HCl used.
4. Calculation:
-
Molarity of this compound = (Volume of HCl × Molarity of HCl) / (Weight of Sample / 96.55 g/mol )
Non-Aqueous Potentiometric Titration
This method is a highly accurate alternative for the standardization of weak bases.[3][4]
1. Preparation of 0.1 M Perchloric Acid (HClO₄) Titrant:
-
Dissolve approximately 8.5 mL of 70% perchloric acid in 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any water present.
-
Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (KHP), dissolved in glacial acetic acid. The endpoint is determined potentiometrically.
2. Titration Procedure:
-
Accurately weigh approximately 0.483 g of this compound and dissolve it in 50 mL of glacial acetic acid in a 150 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse a pH electrode (calibrated for non-aqueous titrations) connected to a potentiometer into the solution.
-
Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) or pH reading after each addition of titrant.
-
Continue the titration past the equivalence point.
3. Endpoint Determination and Calculation:
-
The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined from a first or second derivative plot.
-
Molarity of this compound = (Volume of HClO₄ at endpoint × Molarity of HClO₄) / (Weight of Sample / 96.55 g/mol )
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in each titration method.
Caption: Workflow for Aqueous Acid-Base Titration.
Caption: Workflow for Non-Aqueous Potentiometric Titration.
Conclusion
Both aqueous acid-base titration and non-aqueous potentiometric titration are viable methods for the standardization of this compound solutions. The aqueous method offers simplicity and is suitable for routine analysis where high precision is not the primary concern. For applications demanding higher accuracy and precision, particularly in pharmaceutical analysis, the non-aqueous potentiometric titration with perchloric acid is the superior method, providing a sharper and more reproducible endpoint. The choice of method should be guided by the specific requirements of the analysis, available resources, and the desired level of accuracy.
References
The Impact of a Methyl Group on Chelation: A Comparative Analysis of Diaminopropane and Ethylenediamine
For researchers, scientists, and drug development professionals, the choice of a chelating agent is a critical decision that can significantly influence the outcome of experimental and therapeutic strategies. This guide provides an in-depth comparison of two common bidentate ligands, ethylenediamine (en) and 1,2-diaminopropane (pn), with a focus on how the seemingly minor addition of a methyl group to the backbone of diaminopropane alters its chelation properties. This analysis is supported by experimental data on stability constants and thermodynamic parameters, detailed experimental protocols, and visualizations to elucidate the underlying chemical principles.
The primary distinction between ethylenediamine and 1,2-diaminopropane lies in the presence of a methyl group on the carbon backbone of the latter. This structural modification introduces steric hindrance and chirality, which in turn affect the stability, conformation, and potential applications of the resulting metal complexes.
Quantitative Comparison of Metal Complex Stability
The stability of a metal-ligand complex is quantified by its stepwise formation constants (log K). A higher log K value indicates a more stable complex. The following tables summarize the stepwise stability constants for the formation of metal-ligand complexes with ethylenediamine and 1,2-diaminopropane for several common divalent metal ions.
Table 1: Stepwise Stability Constants (log K) for Metal Complexes of Ethylenediamine (en) and 1,2-Diaminopropane (pn) at 25 °C
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Cu(II) | en | 10.72 | 9.31 | -0.90 | 19.13 |
| pn | 10.79 | 9.09 | - | - | |
| Ni(II) | en | 7.66 | 6.40 | 4.55 | 18.61 |
| pn | 7.8 | 6.5 | 4.4 | 18.7 | |
| Co(II) | en | 6.0 | 4.8 | 3.1 | 13.9 |
| pn | 6.0 | 4.8 | 3.5 | 14.3 | |
| Zn(II) | en | 5.92 | 5.05 | 2.13 | 13.1 |
| pn | 5.9 | 4.9 | 2.9 | 13.7 |
Note: Data is compiled from various sources and experimental conditions may vary slightly.
Generally, the stability of complexes with 1,2-diaminopropane is comparable to or slightly less than those with ethylenediamine for the first and second stepwise constants. The methyl group in 1,2-diaminopropane introduces steric hindrance, which can slightly weaken the metal-ligand bond compared to the unsubstituted ethylenediamine. However, for some metal ions, the overall stability (log β₃) can be slightly higher for 1,2-diaminopropane complexes, suggesting that other factors, such as the conformation of the chelate ring, also play a role.
Thermodynamic Insights into the Chelate Effect
The chelate effect describes the enhanced stability of complexes formed by multidentate ligands compared to those with an equivalent number of monodentate ligands. This effect is primarily driven by a favorable change in entropy. The following table presents thermodynamic data for the formation of Ni(II) complexes, illustrating the principles of the chelate effect.
Table 2: Thermodynamic Data for the Formation of Ni(II) Complexes in Aqueous Solution at 298 K
| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 8.61 | -49.1 | -54.3 | -5.2 |
| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 18.28 | -104.3 | -57.3 | +47.0 |
| [Ni(H₂O)₆]²⁺ + 3 pn ⇌ [Ni(pn)₃]²⁺ + 6 H₂O | 18.7 | -106.7 | -58.1 | +48.6 |
The data clearly shows that the formation of the chelated complexes with ethylenediamine and 1,2-diaminopropane is significantly more favorable (more negative ΔG°) than the formation of the hexaamminenickel(II) complex. This is largely due to the much more positive entropy change (TΔS°) for the chelation reactions. The replacement of six water molecules by three bidentate ligands results in a net increase in the number of free molecules in the system, leading to an increase in entropy. The methyl group in 1,2-diaminopropane appears to have a minor influence on the thermodynamic parameters compared to ethylenediamine in the case of Ni(II).
The Influence of the Methyl Group on Chelation
The methyl group in 1,2-diaminopropane introduces two key features that distinguish it from ethylenediamine: steric hindrance and chirality.
Caption: Chelation of a metal ion by ethylenediamine and 1,2-diaminopropane.
The steric bulk of the methyl group can influence the stability and geometry of the resulting metal complex. It can lead to a slight decrease in the stability constant compared to the corresponding ethylenediamine complex due to steric repulsion with other ligands or the solvent shell around the metal ion. However, this steric effect can also be exploited for selective metal binding. Furthermore, 1,2-diaminopropane is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality can be transferred to the resulting metal complex, making it a valuable ligand in asymmetric catalysis and stereospecific synthesis.
Experimental Protocols
The determination of stability constants and thermodynamic parameters is crucial for understanding the chelation process. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration for Determining Stability Constants
Objective: To determine the stepwise stability constants of metal complexes with diaminopropane or ethylenediamine by monitoring the pH change upon titration with a strong base.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a strong base (e.g., NaOH), carbonate-free
-
Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration
-
Solution of the ligand (ethylenediamine or 1,2-diaminopropane) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.
-
Titration of Ligand: Prepare a solution containing a known amount of the ligand and the inert salt. Acidify the solution with a known amount of strong acid to protonate the amino groups of the ligand. Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
Titration of Metal-Ligand Mixture: Prepare a solution containing the same amounts of ligand, inert salt, and strong acid as in the previous step, and add a known amount of the metal salt solution. Titrate this mixture with the standardized strong base, again recording the pH at regular intervals.
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stepwise stability constants (K₁, K₂, etc.) are then determined from a plot of n̄ versus p[L] (-log[L]).
Performance comparison of ethylenediamine-based ligands in catalysis.
For Researchers, Scientists, and Drug Development Professionals
Ethylenediamine and its derivatives are a cornerstone of ligand design in catalysis, offering a versatile and tunable scaffold for a wide array of transition metal-catalyzed reactions. Their bidentate nature provides stable chelation to metal centers, while the ease of substitution on the nitrogen atoms and the ethylene backbone allows for fine-tuning of steric and electronic properties. This guide provides an objective comparison of the performance of various ethylenediamine-based ligands in two key catalytic applications: copper-catalyzed C-N cross-coupling and ruthenium-catalyzed asymmetric transfer hydrogenation. The information presented is supported by experimental data to aid in the selection of the optimal ligand for specific research and development needs.
Copper-Catalyzed C-N Cross-Coupling Reactions
The Goldberg and Ullmann-type C-N cross-coupling reactions are powerful methods for the formation of aryl-nitrogen bonds, which are prevalent in pharmaceuticals and functional materials. The choice of ligand is critical for achieving high efficiency and broad substrate scope under mild conditions. Here, we compare the performance of unsubstituted ethylenediamine with its N-substituted derivatives.
Performance Data
In copper-catalyzed C-N cross-coupling reactions, N,N'-disubstituted ethylenediamine ligands often exhibit superior performance compared to the parent ethylenediamine. The substituents on the nitrogen atoms can enhance the solubility of the catalyst complex and prevent undesired N-arylation of the ligand itself, leading to higher catalytic activity.
| Ligand | Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Ethylenediamine | CuI | Vinylation of Azoles | Imidazole | Vinyl Bromide | High (most efficient) | [1] |
| N,N'-Dimethylethylenediamine | CuI | Amidation (Goldberg Reaction) | Aryl Halides | Amides | Higher rates than ethylenediamine | [1] |
| N,N-Dimethylglycine* | CuI | Amidation (Goldberg Reaction) | Iodobenzene | N-Methylformamide | ~99 | [2] |
Note: N,N-Dimethylglycine is included as a benchmark for a highly effective ligand in this type of reaction, demonstrating the impact of N-alkylation.
Studies have shown that for copper-catalyzed amidation, N,N'-dimethyl-substituted ligands generally provide higher rates.[1] Further substitution at the nitrogen or the use of larger groups in place of methyl can result in substantially less efficient catalysts.[1] In some cases, such as the vinylation of NH heterocycles, unsubstituted ethylenediamine has been found to be the most efficient ligand.[1]
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)
This protocol is a representative example for the coupling of an aryl halide with an amide using a copper/diamine ligand system.
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the amide (1.2 mmol), the ethylenediamine-based ligand (0.1 mmol, 10 mol%), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 2 mL of an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide.
Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed C-N cross-coupling reaction involves the coordination of the diamine ligand to a Cu(I) salt, followed by coordination of the amine or amide. The resulting copper-amide complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethylenediamine Monohydrochloride
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemicals is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of ethylenediamine monohydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Body Protection: Wear a full chemical-resistant suit to protect against skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust/aerosols, wear a NIOSH (US) or CEN (EU) approved respirator.[1]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: For solid spills, sweep up and shovel the material without creating dust.[1] For liquid spills, soak up with inert absorbent material such as sand, diatomaceous earth, or universal binding agents.[2][5]
-
Collect: Place the spilled material into a suitable, closed container for disposal.[1]
-
Decontaminate: Wash the spill area thoroughly after material pickup is complete.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3]
Operational Disposal Plan
The disposal of this compound waste must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Collection:
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and closed container.
-
Contaminated materials, such as absorbent pads from a spill cleanup, should also be placed in this container.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leaks or the release of vapors.
-
-
Engage a Licensed Disposal Company:
-
The primary method for disposal is to offer the surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.
-
-
Alternative Disposal Method (To be performed by licensed professionals):
-
An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed and equipped facility to ensure complete combustion and to neutralize harmful exhaust gases.
-
-
Contaminated Packaging:
-
Dispose of the original container as unused product, following the same hazardous waste disposal protocols.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data and hazard classifications for ethylenediamine and its salts, which are relevant for safe handling and disposal.
| Property/Hazard | Value/Classification |
| UN Number | UN 1604 |
| Transport Hazard Class | 8 (Corrosive), (3) (Flammable liquid)[5] |
| Packing Group | II[5] |
| Oral LD50 (mouse) | 1620 mg/kg |
| Dermal LD50 (rabbit) | >6400 mg/kg[3] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethylenediamine monohydrochloride
Essential Safety and Handling Guide for Ethylenediamine Monohydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Use chemical safety goggles and a face shield where splashing is possible. Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Wear a complete suit protecting against chemicals, and handle with solvent-resistant gloves (e.g., nitrile rubber).[1][2] Gloves must be inspected before use and disposed of properly after.[1] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher potential exposure, a full facepiece respirator with an appropriate cartridge is necessary.[1][2] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation in emergency situations.[3] |
Quantitative Exposure Limits
Adherence to established exposure limits is critical for personnel safety.
| Exposure Limit | Value |
| NIOSH REL (TWA) | 10 ppm (25 mg/m³) |
| Immediately Dangerous to Life or Health (IDLH) | 1,000 ppm |
Source: NIOSH Pocket Guide to Chemical Hazards[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Inspect all PPE for integrity before use.[1]
-
Have spill control materials (e.g., dry lime, sand, or soda ash) available.[2]
2. Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools and ground/bond containers to prevent static discharge.[7]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
-
Decontaminate the work surface.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[6]
Emergency Protocols: First Aid and Spill Response
Immediate and appropriate action during an emergency is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6] |
| Skin Contact | Immediately wash the affected area with large amounts of soap and water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3][6] |
Chemical Spill Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound waste is considered hazardous.[2]
2. Container Management:
-
Leave the chemical in its original container. Do not mix with other waste.[9]
-
Handle uncleaned containers as you would the product itself.[9]
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
3. Disposal Procedure:
-
Collect waste material in suitable, closed containers labeled for hazardous waste.[1]
-
Dispose of the waste at an approved waste disposal plant.[9]
-
Adhere to all national and local environmental regulations for chemical disposal.[9] It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[2]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nj.gov [nj.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylenediamine [cdc.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
